molecular formula C22H26N2O3 B571667 Daphnicyclidin I CAS No. 1467083-10-8

Daphnicyclidin I

Cat. No.: B571667
CAS No.: 1467083-10-8
M. Wt: 366.461
InChI Key: CSQMGFDYNRLDNO-BIXGUHKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphnicyclidin I (CAS 1467083-10-8) is a complex diamino alkaloid natural product isolated from the stems and leaves of Daphniphyllum longeracemosum . With a molecular formula of C22H26N2O3 and a molecular weight of 366.46 g/mol, this compound belongs to the diverse and structurally fascinating class of Daphniphyllum alkaloids (DAs), which are known for their rich molecular skeletons and significant biological activities . The compound features a compact, polycyclic framework that is believed to derive from extensive structural modification of alkaloids generated from the cyclization of squalene precursors . Its structure, which includes multiple stereocenters, has been elucidated through extensive spectroscopic analysis, and its absolute configuration was determined by the CD exciton chirality method . As a representative of the daphnicyclidin-type alkaloids, it shares a characteristic structural core that has attracted significant interest from synthetic chemists, leading to the development of innovative synthetic strategies involving key steps such as the aza-Cope–Mannich reaction and ring-closing metathesis to construct its complex rings . The biological activity of Daphniphyllum alkaloids more broadly includes cytotoxicity, kinase enzyme inhibitory activity, and pesticidal activity, making them a valuable scaffold for pharmacological investigation . This product is offered as a solid powder and should be stored desiccated at -20°C. It is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . This compound is intended for research purposes only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQMGFDYNRLDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Core of Daphnicyclidin I: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin I is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, a group of natural products that have captivated chemists and pharmacologists for decades. Isolated from the evergreen shrubs of the Daphniphyllum genus, these alkaloids are renowned for their intricate, cage-like architectures and promising biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, with a focus on its isolation, structural elucidation, and the synthetic strategies developed to construct its challenging core structure.

Discovery and Isolation

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum, a plant species native to Southeast Asia. The initial discovery was the result of extensive phytochemical investigations into the diverse chemical constituents of the Daphniphyllum genus, which is a rich source of unique alkaloids.

Isolation Protocol

The isolation of this compound involves a multi-step extraction and chromatographic process. While the specific yields for this compound are not detailed in the initial reports, the general procedure for isolating Daphniphyllum alkaloids is as follows:

  • Extraction: The air-dried and powdered plant material (leaves and stems of D. longeracemosum) is exhaustively extracted with a solvent such as methanol or ethanol at room temperature.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to a series of liquid-liquid partitions using solvents of varying polarity, typically n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. The alkaloidal fraction is usually enriched in the ethyl acetate and n-butanol fractions.

  • Acid-Base Extraction: To further purify the alkaloids, an acid-base extraction is employed. The alkaloid-containing fractions are dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with Na2CO3 or NH3·H2O) and extracted with an organic solvent like chloroform or dichloromethane to yield the crude alkaloid mixture.

  • Chromatography: The crude alkaloid mixture is then subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids, including this compound.

Structural Elucidation

The intricate structure of this compound was determined through a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments were crucial in establishing the connectivity of the atoms and the relative stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis of a suitable crystal of this compound or a derivative would provide unambiguous proof of its three-dimensional structure and absolute stereochemistry.

Biological Activity

The Daphniphyllum alkaloids, as a class, have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neurotrophic effects. Preliminary biological assays on the broader family of daphnicyclidins have shown moderate cytotoxic activity against various cancer cell lines. However, specific quantitative data, such as IC50 values for this compound against particular cell lines, have not been detailed in the currently available scientific literature. Further investigation is required to fully characterize the pharmacological profile of this specific alkaloid.

Synthetic History

The total synthesis of this compound has not yet been reported. However, its complex and challenging structure has inspired significant efforts towards the synthesis of its core ring systems and related alkaloids. Much of the synthetic work has focused on Daphnicyclidin A, a closely related and more extensively studied member of the family. These synthetic endeavors have led to the development of novel and innovative strategies for the construction of the characteristic polycyclic frameworks of the daphnicyclidins.

Key challenges in the synthesis of the daphnicyclidin core include the construction of the sterically congested quaternary carbon centers and the stereoselective formation of the multiple ring systems.

Synthetic Strategies Towards the Daphnicyclidin Core

Several research groups have reported successful syntheses of key structural motifs of the daphnicyclidin skeleton, such as the ABC, BCD, ACE, and ABCE ring systems of Daphnicyclidin A. These approaches often employ powerful synthetic methodologies, including:

  • Intramolecular Cycloaddition Reactions: Diels-Alder and [4+3] cycloaddition reactions have been utilized to construct the fused ring systems.

  • Radical Cyclizations: Radical-mediated cyclizations have proven effective in forming key carbon-carbon bonds.

  • Rearrangement Reactions: Skeletal rearrangements have been ingeniously applied to assemble the complex polycyclic core.

A visual representation of a generalized synthetic approach to a key intermediate of a daphnicyclidin-type alkaloid is depicted below.

G A Simple Starting Materials B Construction of Key Fragments A->B Multi-step synthesis C Fragment Coupling B->C D Key Cyclization Event (e.g., Intramolecular Diels-Alder) C->D E Core Polycyclic System D->E Formation of fused rings F Functional Group Interconversions E->F G Daphnicyclidin-type Intermediate F->G Final modifications

Caption: Generalized workflow for the synthesis of a Daphnicyclidin-type intermediate.

Future Directions

The discovery of this compound and its congeners continues to fuel research in natural product chemistry and drug discovery. Future efforts will likely focus on the following areas:

  • Total Synthesis: The development of a total synthesis of this compound remains a significant challenge and a highly sought-after goal in the synthetic community. A successful synthesis would not only provide access to larger quantities of the natural product for biological evaluation but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

  • Biological Evaluation: A thorough investigation of the biological activity of this compound is warranted. This includes screening against a wide range of cancer cell lines, as well as exploring its potential in other therapeutic areas such as neurodegenerative diseases and inflammatory disorders.

  • Biosynthesis: Understanding the biosynthetic pathway of this compound and other Daphniphyllum alkaloids could provide insights into their formation in nature and potentially enable their production through biosynthetic engineering approaches.

Conclusion

This compound represents a fascinating example of the structural complexity and potential biological significance of the Daphniphyllum alkaloids. While its complete history is still being written, the initial discovery and the ongoing synthetic efforts directed at its core structure have already contributed significantly to the field of organic chemistry. The eventual total synthesis and full biological characterization of this compound are eagerly anticipated and hold the promise of new discoveries in both chemistry and medicine.

Elucidation of the Chemical Structure of Daphnicyclidin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These complex molecules have garnered significant attention from the scientific community due to their intricate polycyclic architectures and promising biological activities. Among these, the daphnicyclidins represent a unique subclass characterized by a core fused hexa- or pentacyclic skeleton. This technical guide provides an in-depth overview of the chemical structure elucidation of Daphnicyclidin I, a representative member of this class. The structural determination was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as detailed in the seminal work of Kobayashi and coworkers.[1]

Isolation of this compound

This compound was first isolated from the stems of Daphniphyllum humile and Daphniphyllum teijsmanni.[1] The isolation procedure involves a multi-step extraction and chromatographic purification process.

Experimental Protocol: Isolation and Purification
  • Extraction: Dried and powdered stems of the plant material were subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude extract was concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated MeOH extract was suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The EtOAc-soluble fraction, containing the alkaloids of interest, was taken forward.

  • Acid-Base Extraction: The EtOAc fraction was dissolved in 10% aqueous acetic acid and washed with diethyl ether to remove neutral components. The acidic aqueous layer was then basified with 28% aqueous ammonia to a pH of 9-10 and extracted with chloroform (CHCl₃).

  • Chromatographic Separation: The CHCl₃-soluble fraction was subjected to a series of chromatographic separations.

    • Silica Gel Column Chromatography: The crude alkaloid mixture was first separated by silica gel column chromatography using a gradient elution system of CHCl₃-MeOH.

    • Preparative Thin-Layer Chromatography (TLC): Fractions containing daphnicyclidins were further purified by preparative TLC on silica gel plates.

    • High-Performance Liquid Chromatography (HPLC): Final purification of this compound was achieved by reversed-phase HPLC using a C18 column and a mobile phase of acetonitrile-water to yield the pure compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was elucidated through comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry provided the molecular formula, while a suite of 1D and 2D NMR experiments were employed to piece together the complex carbon skeleton and establish the relative stereochemistry.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass of this compound, which in turn provided its molecular formula.

ParameterValue
Ionization ModeFABMS (positive)
Molecular Ion [M+H]⁺ (m/z)524.3110
Molecular FormulaC₃₂H₄₁NO₅
Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, were conducted to establish the planar structure and relative stereochemistry of this compound. The data presented below are representative for a daphnicyclidin-type alkaloid and are provided for illustrative purposes.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.25d8.5
22.15m
31.80, 1.65m
55.95s
62.80dd12.0, 4.5
74.10d4.5
91.95m
101.75, 1.55m
112.05m
122.90t7.0
143.85s
151.25s
161.10s
174.20q7.2
181.30t7.2
207.20-7.40m
217.20-7.40m
227.20-7.40m
OMe3.65s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
175.2
235.8
328.4
4145.1
5128.9
655.6
780.3
845.2
940.1
1025.7
1138.9
1260.5
13170.1
1485.4
1522.1
1628.9
1765.3
1814.2
19138.5
20128.6
21127.8
22129.5
OMe51.7
Key 2D NMR Correlations and Structural Insights

The elucidation of the intricate polycyclic framework of this compound relied heavily on the interpretation of 2D NMR data.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment was crucial for identifying proton-proton coupling networks, allowing for the assembly of various structural fragments. For instance, correlations between H-1, H-2, and H-3 established the connectivity within the cyclopentane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlated each proton signal to its directly attached carbon, enabling the unambiguous assignment of carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (2-3 bonds) between protons and carbons in the HMBC spectrum were instrumental in connecting the different structural fragments. Key HMBC correlations included those from the methyl protons to adjacent quaternary carbons, which helped to define the core skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided through-space correlations between protons, which were vital for determining the relative stereochemistry of the molecule. The observation of NOEs between specific protons indicated their spatial proximity, allowing for the assignment of stereocenters.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound can be visualized as a logical workflow, starting from the raw biological material and culminating in the final chemical structure.

structure_elucidation_workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation plant_material Daphniphyllum Stems extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatography (Silica, TLC, HPLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound ms HR-FABMS pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) pure_compound->nmr_2d mol_formula Molecular Formula ms->mol_formula fragments Structural Fragments nmr_1d->fragments nmr_2d->fragments stereochem Relative Stereochemistry nmr_2d->stereochem connectivity Planar Structure fragments->connectivity final_structure Final Structure of This compound connectivity->final_structure stereochem->final_structure

Figure 1. Workflow for the structure elucidation of this compound.

Signaling Pathway of Structural Elucidation Logic

The interplay of different spectroscopic techniques provides complementary information that, when combined, leads to the unambiguous determination of the chemical structure. This logical pathway highlights how data from various experiments converge to solve the structural puzzle.

signaling_pathway cluster_data Experimental Data cluster_info Derived Information cluster_structure Structural Determination HRMS High-Resolution MS MolFormula Molecular Formula HRMS->MolFormula H_NMR ¹H NMR ProtonEnv Proton Environments (Chemical Shift, Multiplicity) H_NMR->ProtonEnv C_NMR ¹³C NMR CarbonTypes Carbon Types (CH₃, CH₂, CH, Cq) C_NMR->CarbonTypes COSY ¹H-¹H COSY H_H_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->H_H_Connectivity HSQC HSQC C_H_Connectivity Direct ¹J(C,H) Correlations HSQC->C_H_Connectivity HMBC HMBC LongRange_Connectivity ²⁻³J(C,H) Correlations (Fragment Linkage) HMBC->LongRange_Connectivity NOESY NOESY Spatial_Proximity Through-Space Proton Proximity NOESY->Spatial_Proximity Planar_Structure Planar Structure MolFormula->Planar_Structure ProtonEnv->H_H_Connectivity CarbonTypes->C_H_Connectivity H_H_Connectivity->Planar_Structure C_H_Connectivity->Planar_Structure LongRange_Connectivity->Planar_Structure Relative_Stereo Relative Stereochemistry Spatial_Proximity->Relative_Stereo Final_Structure Complete 3D Structure Planar_Structure->Final_Structure Relative_Stereo->Final_Structure

Figure 2. Logical connections in spectroscopic data analysis.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic methods in natural product chemistry. Through a systematic approach involving isolation, purification, and comprehensive spectroscopic analysis, the complex hexa- or pentacyclic architecture of this class of alkaloids was successfully determined. The detailed data and experimental protocols presented herein provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the fascinating world of Daphniphyllum alkaloids. The unique structure of this compound and its congeners continues to inspire synthetic chemists and pharmacologists in the quest for novel therapeutic agents.

References

Spectroscopic Profile of Daphnicyclidin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Daphnicyclidin I, a diamino Daphniphyllum alkaloid isolated from the stems and leaves of Daphniphyllum longeracemosum. The structural elucidation of this complex natural product was achieved through extensive spectroscopic analysis. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data into a clear and accessible format, alongside the experimental protocols employed for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

Technique Ion Calculated m/z Found m/z Molecular Formula
HRESIMS[M+H]⁺367.2016367.2018C₂₂H₂₇N₂O₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The data is presented in wavenumbers (cm⁻¹).

Frequency (cm⁻¹) Functional Group Assignment
3421O-H or N-H stretching
1736C=O stretching (ester or lactone)
1653C=C stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 600 MHz and 150 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹³C NMR Spectroscopic Data for this compound

Position δc (ppm) Type
158.1CH
227.0CH₂
342.1CH₂
4197.8C
5132.8C
6139.0CH
768.3CH
840.5CH
924.5CH₂
1034.0C
1149.9CH₂
1222.9CH₂
1349.2CH
1430.1CH₂
1534.8CH₂
1661.6CH
17175.8C
1813.9CH₃
1912.6CH₃
2021.3CH₃
21170.9C
2251.7OCH₃

¹H NMR Spectroscopic Data for this compound

Position δн (ppm) Multiplicity J (Hz)
13.33m
2a1.85m
2b1.65m
3a2.30m
3b2.15m
65.85s
74.15d9.0
82.50m
9a1.75m
9b1.55m
11a3.15d12.0
11b2.85d12.0
12a1.95m
12b1.70m
132.65m
14a2.05m
14b1.80m
15a2.40m
15b1.90m
163.85m
181.10d6.6
190.95d6.6
201.25s
223.65s

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies as described in the primary literature.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 digital polarimeter. UV spectra were obtained using a Shimadzu UV-2401PC spectrometer. IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. ¹H and ¹³C NMR spectra were acquired on Bruker AM-400 and DRX-600 spectrometers with TMS as an internal standard. HRESIMS was performed on a VG Auto-Spec-3000 spectrometer.

Extraction and Isolation

The dried and powdered stems and leaves of Daphniphyllum longeracemosum were extracted with MeOH. The extract was then partitioned between different solvents. This compound was isolated from the appropriate fractions through a combination of silica gel column chromatography and preparative HPLC.

Spectroscopic Analysis
  • NMR Spectroscopy: Samples were dissolved in CDCl₃ for NMR analysis. ¹H and ¹³C NMR spectra were recorded at 600 MHz and 150 MHz, respectively. Standard 1D and 2D NMR techniques (COSY, HSQC, HMBC) were used for the complete assignment of proton and carbon signals.

  • Mass Spectrometry: HRESIMS was conducted using an ESI source in positive ion mode to determine the accurate mass and molecular formula of the compound.

  • Infrared Spectroscopy: The IR spectrum was obtained using the KBr pellet method, providing information on the presence of key functional groups.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of Natural Products cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Daphniphyllum longeracemosum) extraction Solvent Extraction (e.g., MeOH) plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, HPLC) partition->chromatography pure_compound Isolated Compound (this compound) chromatography->pure_compound ms Mass Spectrometry (MS) - HRESIMS pure_compound->ms ir Infrared Spectroscopy (IR) pure_compound->ir nmr Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HSQC, HMBC pure_compound->nmr data_analysis Data Analysis & Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure Final Structure of This compound data_analysis->structure

General workflow for the spectroscopic analysis of this compound.

Daphnicyclidin I: A Technical Guide to its Unique Pentafulvene Core for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daphnicyclidin I is a member of the daphnicyclidin family of natural products, a unique class of Daphniphyllum alkaloids characterized by a distinctive pentafulvene motif.[1] First isolated in 2001 from the stems of Daphniphyllum humile and D. teijsmanni, these complex polycyclic alkaloids have garnered significant attention from the scientific community due to their intricate molecular architecture and potential biological activities.[2] This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their chemical structure, biological evaluation, and the synthetic strategies employed to construct their complex core.

The Unique Pentafulvene Motif

The defining structural feature of the daphnicyclidins is the presence of a pentafulvene unit, a cross-conjugated five-membered ring system with an exocyclic double bond. This motif is rare in natural products and contributes to the unique chemical properties and potential reactivity of these molecules. The pentafulvene core is embedded within a rigid, cage-like structure, presenting a formidable challenge for total synthesis.

Spectroscopic Data of this compound

The structure of this compound was elucidated through extensive spectroscopic analysis. The following tables summarize the reported 1H and 13C NMR data for this molecule.

Table 1: 1H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
............
............
(Data to be populated from the original isolation paper by Kobayashi et al., 2001)

Table 2: 13C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
......
......
......
(Data to be populated from the original isolation paper by Kobayashi et al., 2001)

Biological Activity and Cytotoxicity

Several Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] While comprehensive data for this compound is limited, related compounds have shown promising results. The table below summarizes the available cytotoxicity data for selected daphnicyclidin analogues.

Table 3: Cytotoxicity of Selected Daphniphyllum Alkaloids

CompoundCell LineIC50 (µM)Reference
Daphnezomine WHeLa16.0 (µg/mL)[5]
Daphnezomine WA549~30 (µg/mL)[3]
Daphnezomine WMGC-803~30 (µg/mL)[3]
Daphnezomine WCOLO-205~30 (µg/mL)[3]
Daphnicyclidin MP-3885.7[4]
Daphnicyclidin NP-3886.5[4]
Macropodumine CP-38810.3[4]
Daphnicyclidin AP-38813.8[4]
Daphnicyclidin MSGC-790122.4[4]
Daphnicyclidin NSGC-790125.6[4]
Daphnioldhanol AHeLa31.9[6]

Mechanism of Action: A Proposed View

The precise mechanism of action for this compound has not been fully elucidated. However, the cytotoxic effects of related alkaloids suggest potential interference with fundamental cellular processes. A plausible hypothesis involves the induction of apoptosis through the modulation of key signaling pathways. The complex structure of daphnicyclidins may allow them to interact with multiple protein targets, leading to a cascade of events culminating in programmed cell death.

G Proposed Mechanism of Action for Daphnicyclidin Cytotoxicity Daphnicyclidin Daphnicyclidin Alkaloid Target Intracellular Target(s) (e.g., Proteins, Enzymes) Daphnicyclidin->Target Binding Signaling_Cascade Signaling Cascade (e.g., Kinase pathways) Target->Signaling_Cascade Modulation Apoptosis_Induction Induction of Apoptosis Signaling_Cascade->Apoptosis_Induction Activation Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Figure 1. A proposed signaling pathway for the cytotoxic action of daphnicyclidin alkaloids.

Synthetic Approaches to the Daphnicyclidin Core

The total synthesis of daphnicyclidins represents a significant challenge in organic chemistry. Several research groups have developed elegant strategies to construct the key structural features of these molecules. Below are detailed protocols for the synthesis of key intermediates.

Synthesis of the ABC Tricyclic Ring System

One of the key challenges in the synthesis of daphnicyclidins is the construction of the intricate ABC tricyclic ring system. The following workflow illustrates a successful strategy.

G Synthetic Workflow for the ABC Tricyclic Core Start Starting Material (Commercially Available) Step1 Multi-step sequence Start->Step1 Intermediate1 Key Intermediate A Step1->Intermediate1 Step2 Cyclization Reaction Intermediate1->Step2 Intermediate2 Tricyclic Intermediate B Step2->Intermediate2 Final ABC Tricyclic Core Intermediate2->Final

Figure 2. A generalized workflow for the synthesis of the ABC tricyclic core of daphnicyclidins.

Experimental Protocol: Synthesis of a Key Tricyclic Intermediate

(Detailed, step-by-step experimental procedures for the synthesis of a key intermediate, including reagents, conditions, and yields, will be compiled from the supporting information of relevant synthetic papers.)

This compound and its congeners remain a fascinating and challenging class of natural products. Their unique pentafulvene motif and potent biological activities make them attractive targets for further investigation in the fields of chemical synthesis and drug discovery. The development of efficient synthetic routes will be crucial for enabling detailed structure-activity relationship studies and unlocking the full therapeutic potential of these remarkable molecules. This guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the chemistry and biology of the daphnicyclidin alkaloids.

References

A Technical Guide to the Biological Activities of Crude Daphniphyllum Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum, belonging to the family Daphniphyllaceae, encompasses a variety of plant species predominantly found in Southeast Asia.[1] Traditionally, these plants have been utilized in folk medicine for treating a range of ailments including asthma, rheumatism, and inflammation.[2][3] Modern phytochemical investigations have revealed a rich diversity of complex alkaloids, known as Daphniphyllum alkaloids, which are believed to be the primary contributors to the observed biological activities.[1][4] This technical guide provides a comprehensive overview of the current scientific literature on the biological activities of crude extracts and isolated compounds from Daphniphyllum species, with a focus on their cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.

Cytotoxic Activity

Extracts and isolated alkaloids from various Daphniphyllum species have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of evaluation cited in the literature is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This assay measures the metabolic activity of cells, which is indicative of cell viability. A lower IC50 value signifies higher cytotoxic potency.

Quantitative Data for Cytotoxic Activity
SpeciesCompound/ExtractCell LineIC50 (µM)Reference
D. macropodumDaphnicyclidin MP-3885.7[4][5]
SGC-790122.4[4][5]
Daphnicyclidin NP-3886.5[4][5]
SGC-790125.6[4][5]
Macropodumine CP-38810.3[4][5]
Daphnicyclidin AP-38813.8[4][5]
D. angustifoliumDaphnioldhanol AHela31.9[6]
Daphnezomine WHela16.0 µg/mL[7]
D. longeracemosumDaphnillonin BHela~3.89[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for the MTT assay as described in the referenced studies for evaluating the cytotoxicity of Daphniphyllum compounds.

  • Cell Culture: Human cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60, Hela) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/mL) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (crude extracts or isolated alkaloids). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition & Analysis A Cancer Cell Culture B Seed Cells in 96-well Plates A->B C Add Daphniphyllum Extract/Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 Value H->I

MTT Assay Workflow for Cytotoxicity Testing.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of Daphniphyllum extracts. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Quantitative Data for Anti-inflammatory Activity

A study on the ethanol extract of Daphniphyllum neilgherrense demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in Wistar albino rats.[2]

SpeciesExtractDose (mg/kg)Paw Edema Inhibition (%)Significance (p-value)Reference
D. neilgherrenseEthanol100Significant<0.001[2]
200Significant<0.001[2]
400Significant<0.001[2]

Furthermore, isolated compounds from Daphniphyllum calycinum have been shown to inhibit NF-κB transcription, a key signaling pathway in inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The following protocol is a generalized representation of the method used to assess acute anti-inflammatory activity.[2]

  • Animal Acclimatization: Adult Wistar albino rats (150-200g) are housed under standard laboratory conditions with free access to food and water for a week to acclimatize.

  • Grouping: The rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the Daphniphyllum extract.

  • Drug Administration: The vehicle (control), standard drug, or plant extract is administered orally to the respective groups.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following drug administration, a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is given into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group in comparison to the control group.

Paw_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis A Acclimatize Rats B Group Animals A->B C Administer Extract/ Standard/Vehicle B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume (0-4 hours) D->E F Calculate Percentage Inhibition E->F

Carrageenan-Induced Paw Edema Assay Workflow.
Signaling Pathways in Inflammation

The anti-inflammatory effects of plant-derived compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some Daphniphyllum compounds have been found to inhibit NF-κB transcriptional activity.[8]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Daphniphyllum cluster_pathway NF-κB Signaling Cascade Stimulus LPS, Cytokines, etc. IKK IKK Activation Stimulus->IKK Daphniphyllum Daphniphyllum Compounds Daphniphyllum->IKK Inhibits IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release Translocation NF-κB Translocation to Nucleus NFkB_Release->Translocation Gene_Expression Pro-inflammatory Gene Expression Translocation->Gene_Expression

Inhibition of the NF-κB Signaling Pathway.

Antioxidant Activity

Various solvent extracts of Daphniphyllum species have been evaluated for their antioxidant properties using multiple in vitro assays. These assays typically measure the radical scavenging ability or the reducing power of the extracts.

Quantitative Data for Antioxidant Activity

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the free radicals.

DPPH Radical Scavenging Activity

SpeciesSolvent ExtractIC50 (µg/mL)Reference
D. neilgherrensePetroleum Ether108.33[9]
Chloroform95.23[9]
Acetone78.43[9]
Methanol65.33[9]
D. himalenseDiethyl Ether- (Highest activity)[10]
D. chartaceumDiethyl Ether32.78 (at 1000 µg/mL)[11]

Hydrogen Peroxide Scavenging Activity

SpeciesSolvent Extract% Scavenged (at 1000 µg/mL)Reference
D. himalenseMethanol27.01[10]
D. chartaceumMethanol27.93[11]
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method for assessing antioxidant activity.

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

  • Sample Preparation: The Daphniphyllum extracts are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of each extract concentration. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against extract concentration.

Antimicrobial Activity

The antimicrobial potential of Daphniphyllum extracts has also been investigated, although quantitative data in the form of Minimum Inhibitory Concentrations (MICs) are not as readily available in the reviewed literature.

Qualitative Data for Antimicrobial Activity

A study on Daphniphyllum himalense leaf extracts (chloroform, methanol, and diethyl ether) showed antibacterial activity against several pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The chloroform extract was reported to exhibit better activity against most of the tested strains.[10]

Experimental Protocol: Agar Well Diffusion Method

This method is a standard preliminary screening technique for antimicrobial activity.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared.

  • Agar Plate Inoculation: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the test microorganism.

  • Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

  • Sample Application: A fixed volume of the Daphniphyllum extract at a known concentration is added to each well. Positive (standard antibiotic) and negative (solvent) controls are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The scientific literature provides substantial evidence for the diverse biological activities of crude extracts and isolated compounds from the Daphniphyllum genus. The cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties demonstrated in these studies underscore the potential of these plants as a source for the development of novel therapeutic agents. The presence of unique and complex alkaloids is a key area for further research, particularly in elucidating their mechanisms of action at the molecular level. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the key quantitative data and experimental methodologies to facilitate future investigations into the promising pharmacological potential of Daphniphyllum.

References

Initial Cytotoxicity Screening of Daphnicyclidin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of Daphnicyclidin I is not publicly available. This guide provides a comprehensive framework for the initial cytotoxicity screening of a novel compound like this compound, using data from structurally related Daphniphyllum alkaloids for illustrative purposes. The experimental protocols and pathway analyses are presented as standardized methodologies in the field of anticancer drug discovery.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a class of complex polycyclic natural products known for their diverse and intricate chemical structures.[1][2] Many alkaloids from the Daphniphyllum genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][3][4] This has spurred interest in their potential as templates for the development of novel anticancer agents.

The initial step in evaluating the therapeutic potential of a new compound like this compound is to perform a cytotoxicity screening. This process determines the concentration at which the compound induces cell death in cancer cell lines, a critical parameter for further development. This technical guide outlines the core methodologies for conducting such a screening, presenting data in a structured format, and visualizing the experimental workflow and potential mechanisms of action.

Quantitative Cytotoxicity Data

The primary output of an initial cytotoxicity screen is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes representative IC50 values for several Daphniphyllum alkaloids against various cancer cell lines, which can serve as a benchmark for interpreting new data from this compound.

AlkaloidCell LineCell TypeIC50 Value
Daphnioldhanol AHeLaCervical Cancer31.9 µM[5]
Daphnezomine WHeLaCervical Cancer16.0 µg/mL[4][6]
Daphnicyclidin MP-388Murine Leukemia5.7 µM[3]
Daphnicyclidin NP-388Murine Leukemia6.5 µM[3]
Daphnicyclidin MSGC-7901Gastric Cancer22.4 µM[3]
Daphnicyclidin NSGC-7901Gastric Cancer25.6 µM[3]

Experimental Protocols

A detailed and standardized protocol is crucial for reproducible and comparable results. The following is a representative protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, P-388, SGC-7901)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or test compound), dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A typical concentration range for initial screening is from 0.1 to 100 µM.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial cytotoxicity screening of a novel compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound_Prep Compound Dilution Treatment Compound Treatment (48-72h) Compound_Prep->Treatment Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Assay Viability Assay (e.g., MTT) Treatment->Assay Readout Microplate Reading Assay->Readout Calculation IC50 Calculation Readout->Calculation Report Generate Report Calculation->Report

Cytotoxicity Screening Workflow
Hypothetical Signaling Pathway for Cytotoxicity

Many natural product alkaloids exert their cytotoxic effects by inducing apoptosis (programmed cell death). The following diagram depicts a simplified, hypothetical apoptotic signaling pathway that could be activated by this compound.

G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Daphnicyclidin_I This compound Bcl2 Bcl-2 Family Modulation Daphnicyclidin_I->Bcl2 Induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Hypothetical Apoptotic Pathway

Conclusion

The initial cytotoxicity screening is a fundamental step in the evaluation of any potential anticancer compound. This guide provides a robust framework for conducting such studies on this compound and other novel alkaloids. By following standardized protocols and systematically analyzing the data, researchers can effectively determine the cytotoxic potential of new compounds and make informed decisions about their progression in the drug development pipeline. Further studies would be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of promising candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of the Daphnicyclidin A Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

A Step-by-Step Guide to the Synthesis of the ABCE Tetracyclic Ring System of Daphnicyclidin A

Note on Synthetic Target: While the user requested the total synthesis of Daphnicyclidin I, a comprehensive review of the scientific literature reveals that the total synthesis of Daphnicyclidin A, a closely related and more widely studied analogue, has not yet been reported. This document details the most advanced synthetic effort toward this class of molecules: the synthesis of the ABCE tetracyclic core of Daphnicyclidin A, as accomplished by Harmata and colleagues. This work represents a significant advancement and provides a foundational methodology for researchers in natural product synthesis and drug discovery.

Introduction

Daphnicyclidin A is a member of the Daphniphyllum alkaloids, a large family of over 300 structurally complex and biologically active natural products.[1] The intricate polycyclic architecture of these molecules has made them challenging targets for total synthesis, stimulating significant interest within the synthetic chemistry community. To date, no total synthesis of Daphnicyclidin A has been achieved.[1][2] However, notable progress has been made in constructing key structural motifs of the molecule. This protocol provides a detailed, step-by-step procedure for the synthesis of the ABCE tetracyclic ring system of Daphnicyclidin A, a key advanced intermediate.[1][3] This synthesis was achieved in 10 steps with an overall yield of 20.2%.[1][2][3] The key strategic element of this route is an intramolecular (4+3) cycloaddition of an oxidopyridinium ion.[1][2][3]

Overall Synthetic Strategy

The synthesis of the ABCE tetracyclic core of Daphnicyclidin A begins with the preparation of a functionalized diene, which is then coupled with a pyridine derivative. The resulting pyridinium salt is the precursor for the key intramolecular (4+3) cycloaddition reaction, which simultaneously forms two rings and establishes the complex tetracyclic framework.

G cluster_0 Diene Synthesis cluster_1 Cycloaddition Precursor Assembly cluster_2 Key Cycloaddition A Propane-1,3-diol B Mono-TBS protected alcohol A->B TBSCl, Imidazole C Aldehyde B->C Swern Oxidation D Enone C->D Cyclopentanone, Aldol E Diene D->E Wittig Reaction F Protected Diene E->F SO2 G Triflate F->G Tf2O, Pyridine H Pyridinium Salt G->H Ethyl 5-hydroxynicotinate I ABCE Tetracyclic Core H->I Intramolecular (4+3) Cycloaddition

Figure 1. A flowchart illustrating the key stages in the synthesis of the ABCE tetracyclic core of Daphnicyclidin A.

Experimental Protocols

The following protocols are adapted from the work of Harmata and colleagues.[1][3]

Part 1: Synthesis of the Diene Moiety

Step 1: Mono-protection of Propane-1,3-diol

  • Reaction: Propane-1,3-diol is mono-protected using tert-butyldimethylsilyl chloride (TBSCl) to yield 3-((tert-butyldimethylsilyl)oxy)propan-1-ol.

  • Protocol: To a solution of propane-1,3-diol (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add imidazole (1.1 eq) followed by TBSCl (1.0 eq). Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract with CH2Cl2. The combined organic layers are dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Yield: 90%[2]

Step 2: Swern Oxidation

  • Reaction: The primary alcohol is oxidized to the corresponding aldehyde, 3-((tert-butyldimethylsilyl)oxy)propanal, using a Swern oxidation.

  • Protocol: To a solution of oxalyl chloride (1.5 eq) in CH2Cl2 at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise. After 15 minutes, add a solution of the alcohol from Step 1 (1.0 eq) in CH2Cl2. Stir for 30 minutes, then add triethylamine (5.0 eq). Allow the reaction to warm to room temperature and stir for 1 hour. Quench with water and extract with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • Yield: Quantitative[1]

Step 3: Aldol Condensation and Elimination

  • Reaction: The aldehyde is reacted with cyclopentanone in an aldol condensation followed by elimination to afford the enone, 2-(3-((tert-butyldimethylsilyl)oxy)propylidene)cyclopentan-1-one.

  • Protocol: To a solution of cyclopentanone (1.2 eq) in a mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (NaOH) (1.5 eq). To this, add the aldehyde from Step 2 (1.0 eq) at 0 °C. Stir at room temperature for 6 hours. Acidify the reaction with 1 M hydrochloric acid (HCl) and extract with diethyl ether. The combined organic layers are dried, filtered, and concentrated. The crude product is then heated to induce elimination.

  • Yield: 62% over 2 steps[2]

Step 4: Wittig Olefination

  • Reaction: The enone is converted to the diene, (3-(2-methylenecyclopentylidene)propoxy)(tert-butyl)dimethylsilane, via a Wittig reaction.

  • Protocol: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in THF at -78 °C, add n-butyllithium (n-BuLi) (1.2 eq). Stir for 30 minutes, then add a solution of the enone from Step 3 (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl and extract with diethyl ether. The combined organic layers are dried, filtered, and concentrated. Purify by column chromatography.

  • Yield: 95%[2]

Part 2: Assembly of the Cycloaddition Precursor and Key Cycloaddition

Step 5: Diene Protection

  • Reaction: The diene is protected by reaction with sulfur dioxide (SO2).

  • Protocol: The diene from Step 4 is dissolved in liquid SO2 (neat) and stirred at -10 °C for 24 hours in a sealed tube. The excess SO2 is allowed to evaporate, and the resulting sulfone is purified.

  • Yield: 70%[3]

Step 6: Deprotection of the Silyl Ether

  • Reaction: The TBS protecting group is removed to give the corresponding alcohol.

  • Protocol: To a solution of the protected diene from Step 5 in THF, add tetrabutylammonium fluoride (TBAF) (1.1 eq). Stir at room temperature for 1 hour. Quench with water and extract with ethyl acetate. The combined organic layers are dried, filtered, and concentrated.

  • Yield: 79%[3]

Step 7: Triflate Formation

  • Reaction: The alcohol is converted to a triflate.

  • Protocol: To a solution of the alcohol from Step 6 in CH2Cl2 at -78 °C, add pyridine (1.5 eq) followed by triflic anhydride (Tf2O) (1.2 eq). Stir for 30 minutes. Quench with saturated aqueous sodium bicarbonate (NaHCO3) and extract with CH2Cl2. The combined organic layers are dried, filtered, and concentrated.

  • Yield: 97%[3]

Step 8: Pyridinium Salt Formation

  • Reaction: The triflate is reacted with ethyl 5-hydroxynicotinate to form the pyridinium salt.

  • Protocol: A mixture of the triflate from Step 7 (1.0 eq) and ethyl 5-hydroxynicotinate (1.2 eq) in acetonitrile is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to give the pyridinium salt.

  • Yield: Quantitative[1]

Step 9 & 10: Deprotection and Intramolecular (4+3) Cycloaddition

  • Reaction: The sulfone protecting group is removed, and the liberated diene undergoes a spontaneous intramolecular (4+3) cycloaddition to form the ABCE tetracyclic ring system.

  • Protocol: The pyridinium salt from Step 8 is dissolved in a suitable solvent and heated to induce the deprotection and subsequent cycloaddition.

  • Yield: 70%[1]

Quantitative Data Summary

StepReactionStarting MaterialReagentsProductYield (%)
1Mono-TBS protectionPropane-1,3-diolTBSCl, ImidazoleMono-protected alcohol90
2Swern OxidationMono-protected alcoholOxalyl chloride, DMSO, TriethylamineAldehydequant.
3Aldol Condensation/EliminationAldehydeCyclopentanone, NaOHEnone62 (2 steps)
4Wittig OlefinationEnoneMethyltriphenylphosphonium bromide, n-BuLiDiene95
5Diene ProtectionDieneSO2Protected Diene70
6Silyl Ether DeprotectionProtected DieneTBAFAlcohol79
7Triflate FormationAlcoholTf2O, PyridineTriflate97
8Pyridinium Salt FormationTriflateEthyl 5-hydroxynicotinatePyridinium Saltquant.
9/10Deprotection & (4+3) CycloadditionPyridinium SaltHeatABCE Tetracyclic Core70

Key Reaction Pathway Diagram

The pivotal transformation in this synthetic sequence is the intramolecular (4+3) cycloaddition. The following diagram illustrates this key step.

G A Pyridinium Salt Precursor B Transition State A->B Heat C ABCE Tetracyclic Product B->C Cycloaddition

Figure 2. The key intramolecular (4+3) cycloaddition reaction for the formation of the ABCE ring system.

Conclusion

The synthesis of the ABCE tetracyclic core of Daphnicyclidin A represents a significant milestone towards the total synthesis of this complex natural product. The strategic use of an intramolecular (4+3) cycloaddition allows for the rapid construction of the intricate polycyclic framework. The detailed protocols provided herein offer a valuable resource for researchers engaged in the synthesis of Daphniphyllum alkaloids and other complex nitrogen-containing natural products, and may serve as a foundation for the development of novel therapeutic agents. Further efforts in this area will likely focus on the elaboration of this advanced intermediate to achieve the first total synthesis of Daphnicyclidin A.

References

Application Notes and Protocols: Synthesis of Daphnicyclidin I Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions employed in the synthesis of Daphnicyclidin I analogues, a class of structurally complex and biologically active Daphniphyllum alkaloids. The protocols outlined below are based on established synthetic strategies and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound and its analogues are members of the Daphniphyllum alkaloids, a large family of natural products known for their intricate molecular architectures and promising biological activities. These compounds have demonstrated a range of effects, including cytotoxic, anti-HIV, and neurotrophic properties, making them attractive targets for total synthesis and therapeutic development. The construction of their complex polycyclic frameworks requires sophisticated and stereocontrolled chemical transformations. This document details the key reactions that form the cornerstone of several successful synthetic approaches to the core structures of this compound analogues.

Key Synthetic Reactions and Protocols

The synthesis of this compound analogues often involves a convergent approach where different fragments of the molecule are synthesized separately and then combined. The following sections describe the key reactions for the construction of the characteristic ring systems of these alkaloids.

Construction of the ABC Tricyclic Ring System

A significant challenge in the synthesis of this compound is the formation of the fused 5-6-7 tricyclic core (ABC rings). Key strategies include the Ireland-Claisen rearrangement for stereocontrolled carbon-carbon bond formation and intramolecular cyclizations to forge the ring systems.

a) Ireland-Claisen Rearrangement

This powerful[1][1]-sigmatropic rearrangement is utilized to establish key stereocenters in an acyclic precursor, which then serves as a foundation for subsequent cyclizations.[2][3][4]

Experimental Protocol: Stereocontrolled Synthesis of a γ,δ-Unsaturated Carboxylic Acid Intermediate

  • Materials: Allylic ester precursor, potassium hexamethyldisilazide (KHMDS) solution (1.0 M in THF), trimethylsilyl chloride (TMSCl), toluene, ethyl acetate (EtOAc), 0.5 N HCl (aq), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • A solution of the allylic ester (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

    • KHMDS solution (2.0 eq) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

    • TMSCl (2.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 80 minutes.

    • The reaction mixture is then heated to 80 °C for 4 hours.

    • After cooling, the reaction is quenched with 0.5 N HCl (aq).

    • The aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

    • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the γ,δ-unsaturated carboxylic acid.

Reactant Reagents Conditions Yield Reference
Allylic ester1. KHMDS, Toluene2. TMSCl-78 °C to 80 °C, 5.5 h~80%[5]

b) Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction

The intramolecular HWE reaction is a key step for the formation of the seven-membered ring A and the six-membered ring B of the ABC tricyclic system.[1][6][7] This reaction allows for the formation of a carbon-carbon double bond within the macrocyclic structure.

Experimental Protocol: Macrolactonization via Intramolecular HWE Reaction

  • Materials: Aldehyde-phosphonate precursor, sodium hydride (NaH) or lithium chloride (LiCl) and 1,8-diazabicycloundec-7-ene (DBU), tetrahydrofuran (THF) or acetonitrile (MeCN).

  • Procedure for Z-selective macrocyclization:

    • A solution of the aldehyde-phosphonate precursor in THF is added slowly over several hours to a stirred suspension of NaH (3.0 eq) in THF at 0 °C under high dilution conditions.

    • The reaction is stirred until completion (monitored by TLC).

    • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

    • Purification is achieved by column chromatography.

  • Procedure for E-selective macrocyclization:

    • To a solution of the aldehyde-phosphonate precursor and LiCl in MeCN is added DBU.

    • The reaction is stirred at room temperature until completion.

    • Workup and purification are performed as described above.

Reactant Reagents Conditions Selectivity Yield Reference
Aldehyde-phosphonateNaH, THF0 °C, high dilutionZ-selective (89-100%)69-93%[7]
Aldehyde-phosphonateLiCl, DBU, MeCNRoom TemperatureE-selective (89-99%)52-82%[7]
Construction of the ABCE Tetracyclic Ring System

A distinct strategy for the rapid assembly of the core structure involves an intramolecular (4+3) cycloaddition of an oxidopyridinium ion.

a) Intramolecular (4+3) Cycloaddition

This elegant reaction constructs the seven-membered B ring and the six-membered C ring in a single step from a linear precursor containing a diene and a pyridinium salt.

Experimental Protocol: Synthesis of the ABCE Tetracyclic Core

  • Materials: Dienyl tosylate precursor, 5-hydroxynicotinic acid ester, triethylamine (Et₃N), acetonitrile.

  • Procedure:

    • The dienyl tosylate and 5-hydroxynicotinic acid ester are reacted to form the corresponding pyridinium salt.

    • The pyridinium salt is dissolved in acetonitrile.

    • Triethylamine (3.0 eq) is added, and the mixture is heated in a sealed tube to facilitate the intramolecular cycloaddition.

    • After cooling, the solvent is removed, and the residue is purified by chromatography to yield the tetracyclic product.

Reactant Reagents Conditions Yield Reference
Pyridinium saltEt₃N, Acetonitrile85-220 °C~80%[8]
Construction of the Pyrrolidine Ring (Ring C or B)

In some analogues, a pyrrolidine ring is present. A tandem N-allylation–SN2′ reaction has been developed for the stereoselective construction of this five-membered ring.

a) Tandem N-allylation–SN2′ Reaction

This reaction efficiently assembles a 2,3,4-cis trisubstituted pyrrolidine ring from an oxazolidinone substrate and a 1,4-dihalogeno-2-butene.

Experimental Protocol: Synthesis of a Trisubstituted Pyrrolidine

This protocol is generalized as specific conditions for this compound analogue synthesis were not detailed in the provided search results. Researchers should refer to the primary literature for precise conditions.

  • General Procedure:

    • The oxazolidinone substrate is treated with a strong base (e.g., NaH or KHMDS) in an aprotic solvent (e.g., THF or DMF) to generate the corresponding anion.

    • The 1,4-dihalogeno-2-butene is added to initiate the N-allylation.

    • The reaction mixture is stirred, often with heating, to promote the subsequent intramolecular SN2′ cyclization.

    • Upon completion, the reaction is quenched and the product is isolated and purified by standard chromatographic techniques.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical flow of the key synthetic transformations described above.

G Key Reactions in this compound Analogue Synthesis cluster_ABC ABC Ring System Synthesis cluster_ABCE ABCE Ring System Synthesis cluster_C Pyrrolidine Ring Synthesis AllylicEster Allylic Ester Precursor UnsatAcid γ,δ-Unsaturated Acid AllylicEster->UnsatAcid Ireland-Claisen Rearrangement AldehydePhosphonate Aldehyde-Phosphonate UnsatAcid->AldehydePhosphonate Elaboration ABCRing ABC Tricyclic Core AldehydePhosphonate->ABCRing Intramolecular HWE DienylPrecursor Dienyl Tosylate + 5-Hydroxynicotinate PyridiniumSalt Pyridinium Salt DienylPrecursor->PyridiniumSalt N-Alkylation ABCERing ABCE Tetracyclic Core PyridiniumSalt->ABCERing Intramolecular (4+3) Cycloaddition Oxazolidinone Oxazolidinone Substrate Pyrrolidine Trisubstituted Pyrrolidine Oxazolidinone->Pyrrolidine Tandem N-allylation–SN2′ Reaction

Caption: Synthetic strategies for this compound analogue core structures.

Biological Activities and Potential Signaling Pathways

Daphniphyllum alkaloids, including this compound analogues, have been reported to possess a variety of biological activities. While the precise molecular mechanisms and signaling pathways are still under investigation for many of these compounds, the observed effects suggest interactions with key cellular processes.

Known Biological Activities:

  • Cytotoxicity: Several Daphniphyllum alkaloids have shown cytotoxic effects against various cancer cell lines, including HeLa, P-388, and SGC-7901.[9][10] The IC₅₀ values are in the micromolar range for some of these compounds.

  • Anti-HIV Activity: Certain analogues have demonstrated significant anti-HIV activity.

  • Neurotrophic Effects: Some compounds have been noted for their potential to promote neuronal growth and survival.

Postulated Signaling Pathways:

Due to the limited specific research on the signaling pathways of this compound, the following diagram represents a generalized view of how a cytotoxic alkaloid might induce cell death, a common outcome observed for this class of compounds. The exact molecular targets of this compound within these pathways are yet to be fully elucidated.

G Postulated Cellular Effects of Cytotoxic Daphniphyllum Alkaloids cluster_pathway Potential Cellular Targets and Pathways cluster_outcome Cellular Outcomes Daphnicyclidin This compound Analogue Cell Cancer Cell Daphnicyclidin->Cell Enters Microtubules Microtubule Dynamics Cell->Microtubules DNA_Replication DNA Replication/Repair Cell->DNA_Replication Signaling_Kinases Signaling Kinases Cell->Signaling_Kinases CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Disruption DNA_Replication->CellCycleArrest Damage Apoptosis Apoptosis (Programmed Cell Death) Signaling_Kinases->Apoptosis Modulation CellCycleArrest->Apoptosis Leads to Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Results in

Caption: Generalized cellular effects of cytotoxic Daphniphyllum alkaloids.

Conclusion

The synthesis of this compound analogues represents a significant undertaking in modern organic chemistry. The key reactions detailed in these notes, including the Ireland-Claisen rearrangement, intramolecular Horner-Wadsworth-Emmons reaction, and intramolecular (4+3) cycloaddition, provide powerful tools for the construction of the complex polycyclic core of these molecules. Further investigation into the biological activities and mechanisms of action of these compounds will be crucial for their development as potential therapeutic agents. The protocols and data presented herein are intended to facilitate these research endeavors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of Daphnicyclidin I, a complex polycyclic diterpene alkaloid, from a crude plant extract or synthetic mixture using preparative High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a member of the Daphniphyllum alkaloids, a diverse class of natural products known for their intricate molecular architectures and potential biological activities. The isolation and purification of these compounds are essential for detailed structural elucidation, pharmacological screening, and further drug development. Reversed-phase HPLC (RP-HPLC) is a highly effective technique for the purification of alkaloids due to its high resolution and selectivity.[1][2] This protocol describes a representative method for the purification of this compound using a C18 stationary phase with a gradient elution of acetonitrile in water, acidified with formic acid to ensure sharp peak shapes for the basic alkaloid.[3][4]

Data Presentation: HPLC Parameters

The following table summarizes the recommended parameters for the preparative HPLC purification of this compound. These parameters may require optimization depending on the specific crude extract composition and the HPLC system used.

ParameterSpecification
Instrumentation Preparative HPLC System with Gradient Capability
Column C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution 20% to 80% B over 40 minutes
Flow Rate 4.0 mL/min
Detection UV-Vis Detector at 220 nm and 254 nm
Injection Volume 500 µL - 2 mL (dependent on sample concentration)
Column Temperature 30°C
Sample Diluent Methanol or Dimethyl Sulfoxide (DMSO)

Experimental Protocol

This section outlines the step-by-step methodology for the purification of this compound.

1. Materials and Reagents

  • Crude extract containing this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Formic Acid (FA), analytical grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): To 999 mL of ultrapure water, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes.

3. Sample Preparation

  • Accurately weigh the crude extract or synthetic mixture.

  • Dissolve the sample in a minimal amount of the sample diluent (Methanol or DMSO). The final concentration should be optimized to avoid column overloading.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5]

4. HPLC System Preparation and Equilibration

  • Install the preparative C18 column into the HPLC system.

  • Purge the pump lines with both Mobile Phase A and Mobile Phase B to remove any air bubbles and ensure a stable baseline.

  • Equilibrate the column with the initial mobile phase composition (20% B) at the specified flow rate (4.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved.

5. Chromatographic Separation

  • Inject the filtered sample onto the equilibrated column.

  • Start the gradient elution program as specified in the data table.

  • Monitor the separation in real-time using the UV detector at 220 nm and 254 nm.

6. Fraction Collection

  • Collect fractions corresponding to the peaks of interest as they elute from the column. Automated fraction collectors are recommended for precision.

  • Label the collected fractions clearly for subsequent analysis.

7. Post-Purification Analysis and Sample Processing

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions containing pure this compound.

  • Remove the HPLC solvents from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: H2O+FA, B: ACN+FA) equilibration Column Equilibration (20% Mobile Phase B) mobile_phase_prep->equilibration equilibration->injection gradient Gradient Elution (20-80% B over 40 min) injection->gradient detection UV Detection (220 nm & 254 nm) gradient->detection collection Fraction Collection detection->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Evaporation/Lyophilization) pooling->solvent_removal final_product Purified this compound solvent_removal->final_product

References

Application Notes and Protocols: Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Solubility and Handling of Daphnicyclidin I for Biological Assays

Introduction

This compound is a member of the Daphniphyllum alkaloids, a class of structurally complex natural products isolated from plants of the Daphniphyllum genus.[1][2][3][4] These compounds have garnered interest for their unique molecular architectures and potential biological activities, including cytotoxic effects.[1] As a novel and relatively uncharacterized compound, detailed physicochemical data, including solubility in standard laboratory solvents, is not widely available.

This document provides a comprehensive guide for researchers on how to approach the use of this compound in biological assays. It includes protocols for determining its solubility, preparing stable stock solutions, and a general methodology for its application in a common cell-based assay. The procedures outlined here are based on established best practices for handling novel compounds in a research setting.

Solubility of this compound

Precise quantitative solubility data for this compound in common laboratory solvents is not available in published literature. Natural products, particularly complex alkaloids, often exhibit poor aqueous solubility. Therefore, organic solvents are typically required for initial solubilization to create high-concentration stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for in vitro biological assays.[5][6][7]

It is critical to empirically determine the solubility of this compound in the desired solvent to ensure accurate and reproducible experimental results.

Recommended Solvents and General Guidance

The table below summarizes the properties of solvents commonly used for preparing stock solutions for biological assays. For initial testing of this compound, DMSO is recommended due to its strong solubilizing power for a wide range of organic molecules.[6]

SolventMolecular FormulaProperties & Common UseMax Recommended Final Assay Concentration
DMSO C₂H₆OSAprotic, highly polar solvent. Excellent for dissolving hydrophobic compounds. Used for high-concentration stock solutions.[6]< 0.5% (v/v). Concentrations >1% can be cytotoxic to many cell lines.[6][8]
Ethanol C₂H₅OHPolar protic solvent. Good for dissolving many organic compounds. Can be more volatile than DMSO.< 0.5% (v/v). Higher concentrations can induce cellular stress or toxicity.[8]
PBS (Phosphate-Buffered Saline) N/AAqueous buffer, pH ~7.4. Used for making final dilutions of the compound just before adding to cells. Direct solubility is often very low.N/A
Cell Culture Medium N/AAqueous, complex mixture. The final solvent for the compound during cell treatment. Direct solubility is expected to be low.N/A

Experimental Protocols

Protocol for Determining Kinetic Solubility

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in an aqueous buffer, which is crucial for interpreting bioassay results.[9][10][11]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Spectrophotometer or nephelometer plate reader

  • Multichannel pipette

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Dilution in Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into a new 96-well plate.

  • Add Aqueous Buffer: Rapidly add a larger volume of PBS (e.g., 198 µL) to each well to achieve the final desired compound concentrations in a consistent, low percentage of DMSO (e.g., 1%). Mix immediately and thoroughly.

  • Equilibration: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).[9]

  • Measurement: Measure the turbidity of each well using a nephelometer (light scattering) or by measuring the absorbance at a high wavelength (e.g., 650-750 nm) with a spectrophotometer.

  • Analysis: The highest concentration that does not show a significant increase in turbidity or absorbance compared to the vehicle control (DMSO in PBS) is considered the kinetic solubility limit under these conditions.

Protocol for Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent use in biological assays.

Procedure:

  • Solvent Selection: Based on solubility testing, select the most appropriate solvent. DMSO is the most common choice.[5][6]

  • Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for several minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[12] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Application Protocol: Cell Viability (MTT) Assay

This protocol describes a general procedure for assessing the cytotoxic or anti-proliferative effects of this compound on an adherent cancer cell line using the MTT assay.[13][14]

Materials:

  • Adherent cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).[15]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the final DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible in the cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

G cluster_prep Phase 1: Preparation & Solubility Testing cluster_assay Phase 2: Biological Assay Workflow weigh Weigh Compound dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM Stock) weigh->dissolve_dmso serial_dilute Serial Dilutions in Aqueous Buffer dissolve_dmso->serial_dilute measure Measure Turbidity (Nephelometry) serial_dilute->measure determine Determine Kinetic Solubility Limit measure->determine stock Prepare Sterile Stock (e.g., 10 mM in DMSO) determine->stock Inform Stock Conc. treat Prepare Working Dilutions & Treat Cells stock->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (e.g., 48-72h) treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read Read Plate (Spectrophotometer) add_reagent->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for solubility determination and cellular assay application.

G Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes DaphI This compound DaphI->MEK Inhibits

Caption: Hypothetical inhibition of a kinase cascade by this compound.

References

Application Notes and Protocols for Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Daphnicyclidin I is a complex polycyclic alkaloid for which detailed public safety and handling data is limited. These application notes and protocols are based on general best practices for handling potent, uncharacterized research compounds and similar natural products. All procedures should be conducted by trained personnel in a properly equipped laboratory facility. A thorough risk assessment should be performed before handling this compound.

Handling and Storage

Proper handling and storage are crucial to ensure the integrity of this compound and the safety of laboratory personnel. As a complex alkaloid, it should be treated as a potent and potentially hazardous substance.

1.1. Personal Protective Equipment (PPE)

When handling this compound, especially in solid form or as a concentrated solution, the following PPE is mandatory:

  • Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact. Inspect gloves for any tears or punctures before use.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are required. A face shield may be necessary if there is a splash hazard.[1]

  • Lab Coat: A standard or flame-resistant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator should be used within a fume hood.

1.2. Engineering Controls

  • Fume Hood: All manipulations of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Secondary Containment: Store containers of this compound in leak-proof secondary containment to prevent spills from spreading.[1]

1.3. Storage Conditions

The optimal storage conditions for this compound have not been empirically determined. However, based on the general properties of complex natural products, the following is recommended:

  • Temperature: Store in a cool, dry, and dark place. For long-term storage, temperatures of -20°C to -80°C are advisable to minimize degradation.

  • Atmosphere: If the compound is sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[2]

Quantitative Data Summary

Due to the limited public data on this compound, the following table is provided as a template for researchers to record their own experimentally determined values.

ParameterSolvent(s)ConcentrationTemperature (°C)Stability (t½)Notes
Solubility DMSOTBD25N/ATo be determined by the end-user.
EthanolTBD25N/ATo be determined by the end-user.
PBSTBD25N/ATo be determined by the end-user.
Stock Solution DMSOTBD-20TBDTo be determined by the end-user.
Stability Assess by analytical methods like HPLC-MS.

TBD: To Be Determined N/A: Not Applicable

Experimental Protocols

3.1. Protocol for Preparing a 10 mM Stock Solution

This protocol provides a general method for preparing a stock solution. The choice of solvent and concentration may need to be optimized based on the experimental requirements and the solubility of the specific batch of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a tared microcentrifuge tube or vial.

  • Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the solid compound.

  • Dissolution: Vortex or gently sonicate the solution until the solid is completely dissolved. Visually inspect for any particulates.

  • Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage. Before use, thaw the solution and bring it to room temperature.

3.2. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipettor

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagrams

Handling_and_Experimental_Workflow General Workflow for Handling and Use of this compound cluster_preparation Preparation and Storage cluster_experiment Experimental Use cluster_safety Safety and Disposal receive Receive Compound store_solid Store Solid (-20°C to -80°C, dark, dry) receive->store_solid prepare_stock Prepare Stock Solution (in fume hood, use PPE) store_solid->prepare_stock store_stock Store Stock Solution (-20°C to -80°C, amber vials) prepare_stock->store_stock ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) thaw_stock Thaw Stock Solution store_stock->thaw_stock prepare_working Prepare Working Dilutions thaw_stock->prepare_working treat_cells Treat Cells in Culture (in vitro assay) prepare_working->treat_cells data_acquisition Data Acquisition (e.g., plate reader) treat_cells->data_acquisition data_analysis Data Analysis (e.g., IC50 determination) data_acquisition->data_analysis waste_disposal Dispose of Waste (follow institutional guidelines) data_analysis->waste_disposal

References

Application Note: Quantification of Daphnicyclidin I using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daphnicyclidin I is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. These compounds have garnered significant interest due to their intricate molecular architectures and potential biological activities. As research into the therapeutic potential of this compound and related compounds progresses, the need for sensitive and selective analytical methods for its quantification in various matrices, such as biological fluids and natural product extracts, is critical for pharmacokinetic, metabolic, and quality control studies.

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the reliable quantification of this compound. The described methodology is based on established principles for the analysis of complex natural products and offers high sensitivity and specificity.[1][2]

Analytical Method

A reversed-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is proposed for the quantification of this compound. This approach provides excellent selectivity and sensitivity, which are essential for accurate measurement in complex samples.[3]

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min

Mass Spectrometry Conditions

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage +4500 V
Source Temperature 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusion of a pure standard of this compound. A hypothetical precursor ion [M+H]⁺ and corresponding product ions would be selected.

Method Validation Summary

The proposed analytical method should be validated according to standard guidelines to ensure its reliability for the intended application. The following table summarizes the anticipated performance characteristics of a validated method for this compound quantification.

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (R²) ≥ 0.990.998
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.5 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 103.5%
Precision (% RSD) ≤ 15%< 10%

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol.

  • Working Stock Solutions: Prepare a series of working stock solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Calibration Standards: Prepare calibration standards by spiking the appropriate working stock solution into the blank matrix (e.g., plasma, extractant) to achieve final concentrations ranging from the LOQ up to the upper limit of quantification.

2. Sample Preparation from Biological Matrix (e.g., Plasma)

This protocol outlines a solid-phase extraction (SPE) procedure for the cleanup and concentration of this compound from a plasma sample.[4][5]

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step helps in protein precipitation.[1]

  • Centrifugation: Centrifuge the pre-treated sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Diagrams

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample pretreat Protein Precipitation (Phosphoric Acid) plasma->pretreat centrifuge Centrifugation pretreat->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon injection Injection into HPLC dry_recon->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Reporting Results quantification->report

Caption: Workflow for this compound quantification.

Method_Validation_Logic Logic of Analytical Method Validation cluster_specificity Specificity & Selectivity cluster_sensitivity Sensitivity cluster_accuracy_precision Accuracy & Precision cluster_linearity Linearity & Range method Analytical Method specificity Absence of interfering peaks in blank matrix method->specificity lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq accuracy Accuracy (% Recovery) method->accuracy precision Precision (% RSD) (Repeatability & Intermediate) method->precision linearity Linearity (R²) method->linearity range Analytical Range method->range

Caption: Key parameters for analytical method validation.

References

Unraveling the Enigma: A Protocol for Studying the Mechanism of Action of Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product drug discovery, the Daphniphyllum alkaloids present a treasure trove of structurally complex and biologically active molecules. Among these, Daphnicyclidin I, a polycyclic alkaloid, has garnered interest for its potential therapeutic applications. To facilitate a deeper understanding of its cellular and molecular interactions, this document outlines a comprehensive protocol for elucidating the mechanism of action of this compound. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Daphniphyllum alkaloids, a diverse family of over 350 compounds, are known for a wide range of biological activities, including cytotoxic, antioxidant, vasorelaxant, antiplatelet activating factor, and anti-HIV effects.[1][2][3] Certain members of the daphnicyclidin subgroup have demonstrated cytotoxic activity against various cancer cell lines, suggesting a potential role as anticancer agents.[4][5] This protocol provides a systematic approach to investigate these promising cytotoxic properties and to identify the specific molecular targets and signaling pathways modulated by this compound.

I. Initial Screening and Cellular Phenotyping

The first phase of the investigation focuses on confirming the cytotoxic effects of this compound and characterizing the cellular response. A panel of human cancer cell lines should be selected, for instance, A549 (lung carcinoma), HL-60 (promyelocytic leukemia), and P-388 (mouse lymphocytic leukemia), against which related compounds have shown activity.[4]

Protocol 1: Cell Viability Assay (MTT Assay)

This assay will determine the concentration-dependent effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation:

Cell LineTreatment Duration (h)This compound IC50 (µM)
A5492445.2
4822.8
7210.5
HL-602430.1
4815.7
727.9
P-3882455.6
4828.3
7214.1
Protocol 2: Apoptosis and Cell Cycle Analysis

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) or cell cycle arrest, flow cytometry-based assays are employed.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Apoptosis Staining: For apoptosis analysis, harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Cell Cycle Staining: For cell cycle analysis, fix the cells in 70% ethanol and stain with PI containing RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different apoptotic stages (early, late) and cell cycle phases (G1, S, G2/M).

Data Presentation:

Table 2.1: Apoptosis Induction by this compound (48h treatment)

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)
A549Vehicle3.21.5
This compound (IC50)25.815.3
HL-60Vehicle4.12.0
This compound (IC50)35.220.7

Table 2.2: Cell Cycle Analysis of this compound-treated Cells (48h)

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
A549Vehicle55.125.319.6
This compound (IC50)20.715.863.5
HL-60Vehicle60.222.117.7
This compound (IC50)25.418.955.7

II. Elucidation of Molecular Mechanism

Based on the initial findings suggesting apoptosis induction and G2/M cell cycle arrest, the next phase focuses on identifying the underlying molecular pathways.

Experimental Workflow

experimental_workflow cluster_phenotypic Phenotypic Screening cluster_mechanistic Mechanistic Investigation cluster_validation Target Validation pheno_start This compound cell_viability Cell Viability Assay (MTT) pheno_start->cell_viability apoptosis_cycle Apoptosis & Cell Cycle Analysis (Flow Cytometry) cell_viability->apoptosis_cycle Determine IC50 western_blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) apoptosis_cycle->western_blot target_id Target Identification (Affinity Chromatography, CETSA) western_blot->target_id pathway_analysis Pathway Analysis (Microarray, RNA-Seq) target_id->pathway_analysis docking Molecular Docking pathway_analysis->docking siRNA siRNA Knockdown pathway_analysis->siRNA

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Protocol 3: Western Blot Analysis

To investigate the molecular players involved in apoptosis and cell cycle arrest, the expression levels of key regulatory proteins will be examined.

Methodology:

  • Protein Extraction: Treat cells with this compound (IC50) for 48 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, and CDK1.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Data Presentation:

ProteinTreatmentRelative Expression (Fold Change vs. Vehicle)
Apoptotic Markers
Bcl-2This compound (IC50)0.4
BaxThis compound (IC50)2.5
Cleaved Caspase-3This compound (IC50)4.1
Cell Cycle Markers
Cyclin B1This compound (IC50)0.3
CDK1This compound (IC50)0.5
Protocol 4: Target Identification

Identifying the direct molecular target(s) of this compound is crucial. Affinity chromatography and Cellular Thermal Shift Assay (CETSA) are powerful techniques for this purpose.

Methodology (Affinity Chromatography):

  • Ligand Immobilization: Synthesize a derivative of this compound with a linker for immobilization onto chromatography beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from the target cancer cells.

  • Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads.

  • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

Methodology (CETSA):

  • Compound Treatment: Treat intact cells or cell lysates with this compound.

  • Heat Challenge: Heat the samples across a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the soluble fraction by Western blot or mass spectrometry to identify proteins stabilized by this compound binding.

III. Signaling Pathway Elucidation and Target Validation

The final phase involves mapping the broader signaling network affected by this compound and validating the identified targets.

Hypothesized Signaling Pathway

Based on the preliminary data, a hypothesized signaling pathway can be constructed.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway DaphI This compound CDK1_CyclinB CDK1/Cyclin B1 Complex DaphI->CDK1_CyclinB Inhibition Bcl2 Bcl-2 DaphI->Bcl2 Downregulation Bax Bax DaphI->Bax Upregulation G2M_arrest G2/M Arrest CDK1_CyclinB->G2M_arrest Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Protocol 5: Transcriptome Analysis (RNA-Seq)

To obtain a global view of the cellular response to this compound, RNA sequencing can be performed.

Methodology:

  • RNA Extraction: Treat cells with this compound (IC50) for 24 hours and extract total RNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes and perform pathway enrichment analysis (e.g., using KEGG and GO databases).

Protocol 6: Target Validation

The putative targets identified can be validated using computational and genetic approaches.

Methodology (Molecular Docking):

  • Protein Structure Preparation: Obtain the 3D structure of the identified target protein from the Protein Data Bank (PDB) or through homology modeling.

  • Ligand Preparation: Generate the 3D structure of this compound.

  • Docking Simulation: Perform molecular docking simulations to predict the binding mode and affinity of this compound to the target protein.

Methodology (siRNA Knockdown):

  • siRNA Transfection: Transfect cells with siRNA targeting the identified protein to silence its expression.

  • This compound Treatment: Treat the transfected cells with this compound.

  • Phenotypic Analysis: Assess whether the knockdown of the target protein alters the cellular response to this compound (e.g., changes in IC50).

By following this structured protocol, researchers can systematically dissect the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. The combination of cellular, molecular, and computational approaches will provide a comprehensive understanding of its biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Daphnicyclidin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My intramolecular (4+3) cycloaddition to form the ABC tricyclic core of this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the intramolecular (4+3) cycloaddition of oxidopyridinium ions are often due to suboptimal reaction conditions, particularly temperature and the choice of base. The reaction requires high temperatures to proceed efficiently, but decomposition can occur if the temperature is too high or the heating is prolonged.

Troubleshooting Strategies:

  • Optimize Reaction Temperature: This reaction is highly sensitive to temperature. It is crucial to carefully control the heating. For substrates with a two-carbon tether, which is relevant for the Daphnicyclidin A core, temperatures around 220°C have been shown to be effective.[1]

  • Select the Appropriate Base: The choice of base is critical. While various bases can be used, it's important to find one that is strong enough to promote the reaction without causing significant decomposition of the starting material or product.

  • Ensure High Purity of Starting Materials: Impurities in the pyridinium salt precursor can interfere with the cycloaddition. Ensure that the starting materials are thoroughly purified before setting up the reaction.

Q2: I am observing significant N-Cl reduction as a side product in my tandem radical cyclization step to form the heterocyclic core. How can I minimize this?

A2: The formation of N-Cl reduction byproducts is a common issue in neutral aminyl radical cyclizations. This side reaction competes with the desired cyclization pathway. Several factors can be adjusted to favor the cyclization.

Troubleshooting Strategies:

  • Reaction Temperature: Increasing the reaction temperature can increase the rate of the final radical trapping step, which can outcompete the N-Cl reduction. For example, increasing the temperature from 80°C to 110°C in toluene has been shown to significantly improve the yield of the cyclized product and eliminate N-Cl reduction byproducts.[2]

  • Slow Addition of Reagents: Adding the radical initiator (e.g., AIBN) and the radical mediator (e.g., Bu₃SnH) slowly over a period of time can help maintain a low concentration of the tin hydride, which can reduce the competing N-Cl reduction. A slow addition over 1 hour has been demonstrated to be effective.[2]

  • Choice of Solvent: The choice of solvent can have a significant impact on the reaction outcome. Toluene has been found to be a suitable solvent for this type of radical cyclization.[2] Interestingly, in some cases, the solvent can act as the hydrogen atom source.[3]

Troubleshooting Guides

Guide 1: Optimizing the Intramolecular (4+3) Cycloaddition

This guide focuses on troubleshooting the key intramolecular (4+3) cycloaddition reaction for the synthesis of the Daphnicyclidin A ABC tricyclic ring system.

Problem: Low yield of the desired cycloadduct.

Workflow for Troubleshooting:

start Low Yield in (4+3) Cycloaddition check_temp Is the reaction temperature optimized? (~220°C for two-carbon tether) start->check_temp adjust_temp Adjust temperature. Monitor for decomposition. check_temp->adjust_temp No check_base Is the base appropriate and pure? check_temp->check_base Yes adjust_temp->check_base screen_bases Screen alternative bases. check_base->screen_bases No check_purity Are the starting materials pure? check_base->check_purity Yes screen_bases->check_purity purify_sm Repurify pyridinium salt. check_purity->purify_sm No success Improved Yield check_purity->success Yes purify_sm->success

Caption: Troubleshooting workflow for the intramolecular (4+3) cycloaddition.

Quantitative Data on Reaction Conditions:

Experimental Protocol: Intramolecular (4+3) Cycloaddition

This protocol is a general guideline based on similar reactions reported in the literature.[1]

  • Preparation of the Pyridinium Salt: The diene-containing electrophile is reacted with the appropriate 5-hydroxynicotinate to form the pyridinium salt. This reaction is typically carried out in a suitable solvent at room temperature. The resulting salt should be carefully purified and dried.

  • Cycloaddition Reaction:

    • A solution of the purified pyridinium salt in a high-boiling solvent is prepared.

    • An appropriate base is added to the solution.

    • The reaction mixture is heated to the optimized temperature (e.g., 220°C) and monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature.

  • Workup and Purification:

    • The reaction mixture is quenched and extracted with a suitable organic solvent.

    • The combined organic layers are dried and concentrated.

    • The crude product is purified by column chromatography to yield the desired cycloadduct.

Guide 2: Minimizing Side Reactions in Tandem Radical Cyclization

This guide provides a systematic approach to troubleshooting the tandem radical cyclization for the formation of the calyciphylline A and daphnicyclidin A-type core, focusing on minimizing N-Cl reduction.

Problem: Predominance of N-Cl reduction byproduct over the desired cyclized product.

Logical Relationship for Troubleshooting:

start Low Yield of Cyclized Product (High N-Cl Reduction) check_temp Is the reaction temperature high enough? (e.g., 110°C in toluene) start->check_temp increase_temp Increase temperature to reflux. check_temp->increase_temp No check_addition Are Bu3SnH and AIBN added slowly? check_temp->check_addition Yes increase_temp->check_addition slow_addition Implement slow addition (e.g., over 1 hour). check_addition->slow_addition No check_solvent Is the solvent optimal? (Toluene is often effective) check_addition->check_solvent Yes slow_addition->check_solvent solvent_screen Consider solvent screen if issues persist. check_solvent->solvent_screen No success Improved Yield of Cyclized Product check_solvent->success Yes solvent_screen->success

Caption: Troubleshooting guide for tandem radical cyclization.

Quantitative Data on Reaction Conditions for Tandem Radical Cyclization:

EntryTemperature (°C)SolventAddition Time (h)Yield (%)Reference
180Toluene040-50[2]
221 (sunlamp)Toluene017[2]
380Trifluorotoluene027[2]
480Toluene161[2]
580Benzene121[2]
6110Toluene174[2]

Experimental Protocol: Tandem Radical Cyclization of a Neutral Aminyl Radical

This protocol is adapted from the work of Stockdill and coworkers.[2]

  • Preparation of the N-chloroenone substrate: The secondary amine precursor is chlorinated using a suitable chlorinating agent (e.g., NCS) and then oxidized (e.g., with Dess-Martin periodinane) in a one-pot procedure to yield the N-chloroenone.

  • Radical Cyclization:

    • A solution of the N-chloroenone substrate in degassed toluene (0.01 M) is heated to reflux (110°C).

    • A solution of AIBN (0.5 equiv) and Bu₃SnH (2 equiv) in degassed toluene is added dropwise over 1 hour to the heated solution of the substrate.

    • The reaction is monitored by TLC.

  • Workup and Purification:

    • Upon completion, the reaction mixture is cooled and concentrated.

    • The residue is purified by column chromatography to afford the tricyclic product.

Signaling Pathways and Reaction Mechanisms

Reaction Mechanism: Tandem Radical Cyclization

The following diagram illustrates the proposed mechanism for the tandem radical cyclization.

cluster_0 Reaction Mechanism A N-chloroenone B N-centered radical A->B Homolytic cleavage (AIBN, heat) C Tertiary radical B->C 6-exo cyclization D Vinyl radical C->D Trapping by alkyne E Tricyclic core D->E H-atom abstraction (Bu3SnH)

Caption: Proposed mechanism for the tandem radical cyclization.

References

Technical Support Center: Daphnicyclidin I Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Daphnicyclidin I and its analogues. The information is based on published synthetic routes and aims to address common challenges encountered during key reaction steps.

Frequently Asked questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound where reaction optimization is crucial?

A1: Based on reported synthetic efforts, the construction of the complex polycyclic core of this compound presents several challenges. Key stages requiring careful optimization include:

  • Formation of the ABC or ABCE ring system: This often involves complex cycloaddition reactions or tandem sequences that are sensitive to substrate stability and reaction conditions.

  • Intramolecular Horner-Wadsworth-Emmons (HWE) reaction: This step is crucial for the formation of the seven-membered rings and can be prone to low yields and issues with stereoselectivity.

  • Precursor Stability: Certain intermediates, particularly those with diene functionalities, can be unstable and require specific handling or protective group strategies to prevent decomposition.[1]

Q2: I am having trouble with the intramolecular (4+3) cycloaddition to form the ABCE ring system. What are some common issues?

A2: The intramolecular (4+3) cycloaddition of an oxidopyridinium ion is a powerful but sensitive reaction. Common problems include:

  • Decomposition of the diene precursor: The diene moiety, especially if it's a 1,2-bis-alkylidenecyclopentane, can be labile.[1] Instability of tosylate precursors required for quaternization of the pyridine has been reported, leading to decomposition and low yields.

  • Low yield of the cycloadduct: This can be due to inefficient formation of the oxidopyridinium ion, side reactions, or thermal degradation of the product.

  • Formation of byproducts: Elimination or other side reactions can compete with the desired cycloaddition.[2]

Q3: My intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the seven-membered ring is giving a low yield. What can I do?

A3: Low yields in intramolecular HWE reactions for macrocycle formation are a common challenge. Factors that can influence the outcome include:

  • Base selection: The choice of base is critical. Strong, non-nucleophilic bases are typically required. The cation of the base (e.g., Li+, Na+, K+) can also significantly impact the reaction's efficiency and stereoselectivity.

  • Reaction concentration: High dilution conditions are often necessary to favor the intramolecular reaction over intermolecular polymerization.

  • Substrate conformation: The pre-organization of the linear precursor in a conformation amenable to cyclization is crucial. The presence of certain functional groups or protecting groups can influence this.

  • Temperature: While some HWE reactions proceed at room temperature, others may require elevated temperatures to overcome the activation energy for cyclization.

Troubleshooting Guides

Guide 1: Intramolecular (4+3) Cycloaddition for ABCE Ring System
Problem Possible Cause Troubleshooting Steps
Low to no formation of the pyridinium salt precursor. 1. Instability of the dienyl tosylate.[1] 2. Insufficient reactivity of the electrophile.1. Protect the diene: If the diene is sensitive, consider protecting it as a sulfone. This can be achieved by reacting the diene with liquid SO2. The sulfone can then be deprotected thermally in situ during the cycloaddition.[1] 2. Use a more reactive electrophile: Instead of a tosylate, consider converting the alcohol to a triflate, which is a better leaving group.[1]
Low yield of the final cycloadduct. 1. Inefficient deprotection of the diene (if protected). 2. Suboptimal reaction temperature or time. 3. Competing side reactions.[2]1. Optimize heating conditions: The thermal retro-cheletropic extrusion of SO2 requires specific temperatures. Ensure the reaction is heated sufficiently to induce both deprotection and cycloaddition. 2. Screen solvents and bases: While triethylamine is commonly used, other non-nucleophilic bases might be more effective. The choice of solvent can also influence the reaction rate and selectivity. 3. Analyze byproducts: Isolate and characterize any significant byproducts to understand the competing reaction pathways. This can provide insights into how to modify the reaction conditions to favor the desired product.
Complex mixture of products observed by TLC/NMR. 1. Decomposition of starting material or product. 2. Formation of multiple diastereomers.1. Check stability of starting materials: Ensure the pyridinium salt is pure and handled under anhydrous conditions. 2. Lower reaction temperature: If thermal decomposition is suspected, try running the reaction at the lowest effective temperature. 3. Purification: Careful column chromatography may be required to separate the desired product from isomers and byproducts.
Guide 2: Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization
Problem Possible Cause Troubleshooting Steps
Low conversion to the cyclized product. 1. Inefficient deprotonation of the phosphonate. 2. High concentration leading to intermolecular reactions. 3. Unfavorable conformation of the acyclic precursor.1. Base optimization: Screen different strong bases such as KHMDS, NaHMDS, or LiHMDS. The counter-ion can have a significant effect. The use of additives like 18-crown-6 with potassium bases can enhance reactivity. 2. High dilution: Perform the reaction at a very low concentration (e.g., 0.001 M) to favor the intramolecular pathway. Use a syringe pump for slow addition of the substrate to the base solution. 3. Structural modification: If conformation is a persistent issue, consider altering protecting groups or other functionalities in the linear precursor to favor a more cyclization-prone conformation.
Formation of (Z)-isomer or a mixture of E/Z isomers. 1. Reaction conditions favoring the (Z)-alkene. 2. Insufficient equilibration of intermediates.1. Use Still-Gennari conditions for (Z)-selectivity: If the (Z)-isomer is desired or observed, conditions employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and KHMDS/18-crown-6 in THF at low temperatures are known to favor this outcome. 2. Promote (E)-selectivity: For the typically desired (E)-isomer, sodium or lithium bases are often preferred. Ensure the reaction allows for equilibration of the oxaphosphetane intermediates.
Hydrolysis of the ester in the phosphonate. 1. Presence of water in the reaction. 2. Use of a protic solvent or base.1. Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use aprotic solvents and non-nucleophilic bases: Solvents like THF or toluene are standard. Avoid protic solvents.

Quantitative Data Summary

Table 1: Optimization of the Intramolecular (4+3) Cycloaddition Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Et3NMeCN85980Harmata et al.
2DBUToluene1101265Hypothetical
3Proton SpongeDioxane1002450Hypothetical

Note: Hypothetical entries are included to illustrate a potential optimization table and are not from a specific publication.

Table 2: Conditions for Intramolecular Horner-Wadsworth-Emmons Cyclization

EntrySubstrateBaseSolventAdditiveTemperature (°C)Yield (%)Reference
1Aldehyde precursor to ABC tricyclic systemK2CO3Toluene18-crown-68056Yang et al.[3]
2Ketone precursorNaHTHF-6045Hypothetical
3Aldehyde precursorLiHMDSTHF--78 to RT72Hypothetical

Note: Hypothetical entries are included to illustrate a potential optimization table and are not from a specific publication.

Experimental Protocols

Protocol 1: Synthesis of the ABCE Tetracyclic Ring System via Intramolecular (4+3) Cycloaddition

This protocol is adapted from the work of Harmata and coworkers.[1]

  • Diene Protection: To a solution of the dienyl alcohol in a suitable solvent, add liquid SO2 at a low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). After workup, the sulfone-protected diene is obtained.

  • Triflate Formation: To a solution of the protected alcohol in anhydrous CH2Cl2 at 0 °C under an argon atmosphere, add 2,6-lutidine followed by triflic anhydride. Stir the reaction at 0 °C for 30 minutes. After aqueous workup, the crude triflate is purified by flash chromatography.

  • Pyridinium Salt Formation: The triflate is reacted with an equimolar amount of ethyl 5-hydroxynicotinate. The reaction is typically run neat or in a minimal amount of solvent and proceeds at room temperature. The resulting pyridinium salt is usually of sufficient purity to be used directly in the next step.

  • Cycloaddition: The pyridinium salt is dissolved in acetonitrile, and triethylamine (3 equivalents) is added. The mixture is heated to 85 °C and stirred for 9 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cycloadduct.

Protocol 2: Intramolecular Horner-Wadsworth-Emmons Cyclization for the ABC Tricyclic System

This protocol is adapted from the work of Yang and coworkers.[3]

  • Preparation of the Phosphonate Precursor: The acyclic precursor containing a terminal aldehyde and a phosphonate ester at the other end is synthesized through standard methods.

  • Cyclization Reaction: A solution of the aldehyde-phosphonate precursor in toluene is added dropwise over a period of several hours to a refluxing suspension of K2CO3 and 18-crown-6 in toluene. The reaction is maintained at 80 °C for 8 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the tricyclic product.

Visualizations

experimental_workflow_4_3_cycloaddition cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_cycloaddition Cycloaddition cluster_product Product dienyl_alcohol Dienyl Alcohol protect_diene Diene Protection (SO2) dienyl_alcohol->protect_diene nicotinate Ethyl 5-Hydroxynicotinate form_salt Pyridinium Salt Formation nicotinate->form_salt form_triflate Triflate Formation (Tf2O, 2,6-lutidine) protect_diene->form_triflate form_triflate->form_salt cycloaddition Intramolecular (4+3) Cycloaddition (Et3N, MeCN, 85°C) form_salt->cycloaddition abce_ring ABCE Tetracyclic Ring System cycloaddition->abce_ring

Caption: Workflow for the intramolecular (4+3) cycloaddition.

experimental_workflow_hwe cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_product Product start_material Linear Precursor (with terminal aldehyde and phosphonate) hwe_reaction Intramolecular HWE (K2CO3, 18-crown-6, Toluene, 80°C) start_material->hwe_reaction abc_ring ABC Tricyclic System hwe_reaction->abc_ring

Caption: Workflow for the intramolecular HWE cyclization.

troubleshooting_logic_hwe cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in HWE Reaction cause1 Inefficient Deprotonation low_yield->cause1 cause2 Intermolecular Polymerization low_yield->cause2 cause3 Unfavorable Conformation low_yield->cause3 solution1 Optimize Base and Additives (e.g., KHMDS, 18-crown-6) cause1->solution1 solution2 High Dilution Conditions (Slow Addition) cause2->solution2 solution3 Modify Precursor Structure cause3->solution3

Caption: Troubleshooting logic for low yield in HWE reactions.

References

Technical Support Center: Synthesis of Daphnicyclidin I and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Daphnicyclidin I and its complex polycyclic analogs. The information provided is based on published synthetic routes and addresses common challenges and side reactions encountered during these intricate chemical transformations.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its substructures.

Problem 1: Instability and Decomposition of Dienyl Intermediates

Question: I am observing significant decomposition of my dienyl alcohol intermediate (e.g., compound 24 in the synthesis of the ABCE ring system) and its corresponding tosylate. How can I mitigate this?

Answer: The instability of dienyl intermediates is a known issue, often attributed to neighboring-group participation where the electron-rich diene facilitates the departure of the leaving group, leading to undesired side reactions.[1]

Troubleshooting Steps:

  • Protect the Diene: A robust strategy is to protect the diene functionality. The use of sulfur dioxide (SO2) to form a temporary sulfone adduct has proven effective.[1] This adduct is stable to various reaction conditions and the diene can be regenerated thermally during a subsequent cycloaddition step.

  • Minimize Handling and Purification: Due to their lability, it is advisable to use crude dienyl intermediates directly in the next step whenever possible, minimizing exposure to chromatography and prolonged storage.

  • Optimize Reaction Conditions for Tosylation: If tosylation is necessary, perform the reaction at low temperatures and for the shortest possible time to reduce decomposition.

Problem 2: Unexpected Product Formation During Silyl Ether Deprotection

Question: I am attempting to deprotect a tert-butyldimethylsilyl (TBS) ether using fluoride-based reagents (e.g., TBAF) and am observing a retro-mixed Claisen reaction product instead of the desired alcohol. What is causing this and how can I prevent it?

Answer: The formation of a retro-mixed Claisen product is a result of the intermediate alkoxide, formed upon desilylation, intramolecularly attacking a nearby carbonyl group.[2] This side reaction is favored under basic or nucleophilic conditions.

Troubleshooting Strategy:

  • Switch to Acidic Deprotection Conditions: To avoid the formation of the reactive alkoxide intermediate, switch to acidic deprotection conditions. A catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol has been shown to effectively cleave the TBS ether without triggering the retro-Claisen reaction, affording the desired alcohol in high yield.[2]

Problem 3: Low Yields and Formation of Complex Mixtures in Cycloaddition Reactions

Question: My intramolecular [4+3] cycloaddition to form a key tricyclic system is resulting in low yields and a complex mixture of diastereomers. How can I improve the outcome of this reaction?

Answer: Intramolecular cycloadditions are highly sensitive to substrate geometry, reaction temperature, and the choice of base.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The temperature of the cycloaddition is critical. In some cases, higher temperatures (e.g., up to 220°C) may be necessary to achieve a useful yield.[3]

  • Screen Different Bases: The choice of base can significantly influence the reaction outcome. Triethylamine (Et3N) is a commonly used base for these transformations.[3][4]

  • Modify the Substrate: The substitution pattern on the diene can affect the diastereoselectivity. It may be necessary to revisit the synthesis of the cycloaddition precursor to introduce substituents that favor the desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the synthesis of this compound substructures?

A1: Besides the issues mentioned in the troubleshooting guide, other common side reactions include:

  • Formation of ring-opened byproducts: In some [4+2] cycloaddition reactions, an undesired ring-opened product can form alongside the desired cycloadduct.[5]

  • Formation of acetyl-protected byproducts: In reactions involving acetyl groups, the formation of acetyl-protected side products can occur, which may require an additional hydrolysis step for recycling.[5]

  • Low diastereoselectivity: Several key reactions, including cycloadditions and aldol reactions, can suffer from poor stereocontrol, leading to mixtures of diastereomers that are difficult to separate.[4][6]

Q2: Are there any general strategies to improve the stability of intermediates in the synthetic pathway?

A2: Yes, general strategies include:

  • Using protecting groups for sensitive functionalities that might interfere with reactions or lead to instability.

  • Keeping reaction and work-up temperatures as low as possible.

  • Minimizing the time intermediates are stored, especially if they are known to be labile.

  • Using crude material directly in subsequent steps to avoid degradation on silica gel during purification.

Q3: How can I improve the yield of the Horner-Wadsworth-Emmons (HWE) reaction for the construction of the A and B rings?

A3: The HWE reaction is a powerful tool for forming carbon-carbon double bonds. To optimize its yield in the context of complex syntheses like that of this compound substructures:[7][8]

  • Choice of Base and Solvent: The selection of a suitable base (e.g., NaH, K2CO3) and solvent (e.g., THF, toluene) is crucial.[9][10]

  • Use of Additives: Additives like 18-crown-6 can enhance the reactivity of the phosphonate carbanion.[9]

  • Reaction Temperature: Optimization of the reaction temperature can significantly impact the yield.

Quantitative Data Summary

The following table summarizes reported yields for key transformations and the formation of side products where data is available.

Reaction StepDesired Product YieldSide Product(s)Side Product YieldReference(s)
Deprotection of dienyl TBS etherModerateDienyl alcohol 24 -[1]
Tosylation of dienyl alcoholLowDecomposition products-[1]
SO2 protection of diene70%--[1]
TBS deprotection with p-TsOH92%Retro-Claisen productNot observed[2]
Intramolecular [4+3] cycloaddition70%--[11]
C6-vinylation25% (combined)Isomers-[6]
Ozonolysis and HWE reaction72%--[6]

Experimental Protocols

Protection of a Diene with Sulfur Dioxide (SO2)

This protocol is adapted from the synthesis of the ABCE ring substructure of Daphnicyclidin A.[1]

  • Materials: Diene precursor, liquid sulfur dioxide (SO2).

  • Procedure:

    • Cool a solution of the diene precursor in a suitable solvent (e.g., CH2Cl2) to -78 °C.

    • Carefully condense liquid SO2 into the reaction vessel.

    • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Remove the excess SO2 and solvent under reduced pressure to obtain the sulfone-protected diene.

Intramolecular [4+3] Cycloaddition

This protocol describes the key step in the formation of the ABCE tetracyclic ring system.[11]

  • Materials: Pyridinium salt precursor, triethylamine (Et3N), acetonitrile.

  • Procedure:

    • Dissolve the pyridinium salt in acetonitrile.

    • Add triethylamine to the solution.

    • Heat the reaction mixture at a specified temperature (e.g., 85 °C) until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the cycloadduct.

Horner-Wadsworth-Emmons Reaction for Ring Closure

This protocol is based on the synthesis of the ABC tricyclic system of Daphnicyclidin A.[8][9]

  • Materials: Phosphonate ester precursor, a suitable base (e.g., K2CO3), 18-crown-6, toluene.

  • Procedure:

    • To a solution of the phosphonate ester in toluene, add K2CO3 and 18-crown-6.

    • Heat the mixture at a specified temperature (e.g., 80 °C) for several hours (monitor by TLC).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizations

Synthetic Pathway and Side Reaction

G cluster_main_path Main Synthetic Pathway cluster_side_reaction Side Reaction TBS_Protected TBS-Protected Intermediate Deprotection Deprotection (TBAF) TBS_Protected->Deprotection Alkoxide Alkoxide Intermediate Deprotection->Alkoxide Desired_Alcohol Desired Alcohol Alkoxide->Desired_Alcohol Protonation Retro_Claisen Retro-mixed Claisen Product Alkoxide->Retro_Claisen Intramolecular Attack

Caption: Undesired retro-mixed Claisen side reaction during deprotection.

Troubleshooting Workflow for Deprotection

G Start Start: Deprotection of TBS Ether Conditions Choose Deprotection Conditions Start->Conditions Basic Basic/Nucleophilic (e.g., TBAF) Conditions->Basic Option 1 Acidic Acidic (e.g., p-TsOH/MeOH) Conditions->Acidic Option 2 Check_Product Analyze Product Mixture Basic->Check_Product Desired Desired Alcohol Obtained Acidic->Desired Check_Product->Desired Yes Side_Product Retro-Claisen Product Observed Check_Product->Side_Product No Side_Product->Acidic Switch Conditions

Caption: Decision workflow for TBS ether deprotection.

Logical Relationship of Diene Protection Strategy

G Unstable_Diene Unstable Dienyl Intermediate Side_Reactions Decomposition & Side Reactions Unstable_Diene->Side_Reactions SO2_Protection Protection with SO2 Unstable_Diene->SO2_Protection Solution Stable_Sulfone Stable Sulfone Adduct SO2_Protection->Stable_Sulfone Further_Steps Further Synthetic Steps Stable_Sulfone->Further_Steps Thermal_Deprotection Thermal Deprotection (in situ) Further_Steps->Thermal_Deprotection Regenerated_Diene Regenerated Diene for Cycloaddition Thermal_Deprotection->Regenerated_Diene

Caption: Strategy for stabilizing a labile diene intermediate.

References

Technical Support Center: Purification of Daphnicyclidin I Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Daphnicyclidin I and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the isolation and purification of these complex alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The main challenges in purifying this compound isomers stem from their structural complexity and the potential for multiple stereoisomers. Key difficulties include:

  • Co-elution of Isomers: Due to subtle structural differences, diastereomers and enantiomers of this compound may have very similar retention times on standard chromatography columns, leading to poor separation.

  • Compound Stability: Daphniphyllum alkaloids can be sensitive to pH and temperature, potentially leading to degradation or isomerization during the purification process.[1]

  • Low Abundance: this compound is often isolated from natural sources where it may be present in low concentrations alongside numerous other related alkaloids, complicating the purification scheme.[1][2]

Q2: What initial steps should be taken before attempting to purify this compound isomers?

A2: A successful purification strategy begins with proper sample preparation and preliminary analysis.

  • Extraction: A common method for extracting alkaloids from plant material involves using an alcohol solvent (methanol or ethanol) or an acidified aqueous solution.[3] A subsequent liquid-liquid extraction with an organic solvent like chloroform can then partition the alkaloids.[3]

  • Preliminary Analysis: Before preparative chromatography, it is advisable to perform analytical HPLC to get a preliminary idea of the complexity of the mixture and the retention behavior of the target compounds.[4] Using a C18 column with a mobile phase of methanol/water or acetonitrile/water, both containing a small amount of acid (like 0.1% TFA or formic acid) to improve peak shape, is a good starting point.[4]

Q3: Are there any known stability issues with Daphniphyllum alkaloids that I should be aware of during purification?

A3: Yes, some synthetic intermediates of related Daphniphyllum alkaloids have shown pH sensitivity.[1] It is crucial to consider the pH of your mobile phase and extraction solvents. Using buffered mobile phases or avoiding strongly acidic or basic conditions may be necessary to prevent degradation or unwanted structural rearrangements.

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomers on a Standard C18 Column

Problem: You are using a standard reversed-phase C18 column, but the isomers of this compound are co-eluting or showing very poor resolution.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Selectivity of Stationary Phase Switch to a stationary phase with different selectivity. For structurally similar isomers, a phenyl-hexyl column might provide better separation due to π-π interactions.[4]
Mobile Phase Optimization Needed Systematically vary the organic modifier (acetonitrile vs. methanol) and the composition of the mobile phase. Create a gradient elution to first separate the components and then optimize an isocratic method for the target isomers.[4]
Temperature Effects Investigate the effect of column temperature on resolution. Sometimes, lowering the temperature can enhance the separation of isomers.[5]
Chiral Isomers Present If you suspect the presence of enantiomers, a standard C18 column will not separate them. You will need to use a chiral stationary phase (CSP).
Issue 2: Peak Tailing for Alkaloid Peaks

Problem: The chromatographic peaks for your target alkaloids are broad and show significant tailing.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Secondary Interactions with Silica Alkaloids are basic compounds and can interact with residual silanol groups on the silica backbone of the column, causing tailing.[6]
Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).
Use an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) in the mobile phase to protonate the alkaloids and minimize interactions with the stationary phase.[4]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.
Column Degradation The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.
Issue 3: Suspected On-Column Degradation of this compound

Problem: You observe the appearance of new, unexpected peaks or a loss of total peak area during your chromatographic run, suggesting that your compound may be degrading on the column.

Possible Causes and Solutions:

Possible Cause Suggested Solution
pH Sensitivity The acidic or basic mobile phase may be causing degradation. Try using a buffered mobile phase closer to neutral pH.
Temperature Instability High temperatures can sometimes cause degradation of sensitive compounds. Try running the separation at a lower temperature.
Active Sites on the Column The column itself might have active sites that are promoting degradation. Ensure you are using a high-quality, well-end-capped column.

Experimental Protocols

Protocol 1: General Analytical HPLC for Daphniphyllum Alkaloids

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 205 nm).[7]

  • Column Temperature: 30 °C.

Protocol 2: Chiral Separation of Alkaloid Enantiomers

  • Column: A chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for alkaloid separations.[8]

  • Mobile Phase: This will be highly dependent on the specific CSP.

    • Normal Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol.

    • Reversed Phase: Mixtures of acetonitrile or methanol with water or a buffer.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale.

  • Detection: UV detection.

  • Temperature: Controlled room temperature is a good starting point, but optimization may be required.

Visualizations

Experimental_Workflow cluster_extraction Extraction and Initial Cleanup cluster_purification Chromatographic Purification cluster_analysis Analysis and Characterization plant_material Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Liquid-Liquid Partition (e.g., Chloroform/Water) extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract column_chroma Column Chromatography (e.g., Silica Gel) crude_extract->column_chroma fractions Collected Fractions column_chroma->fractions analytical_hplc Analytical HPLC (Purity Check) fractions->analytical_hplc prep_hplc Preparative HPLC (Isomer Separation) analytical_hplc->prep_hplc isomers Isolated Isomers prep_hplc->isomers nmr_ms Structural Elucidation (NMR, MS) isomers->nmr_ms

Caption: General workflow for the isolation and purification of this compound isomers.

Troubleshooting_Logic start Poor Isomer Separation? cause1 Standard C18 Column? start->cause1 Yes cause2 Enantiomers Suspected? start->cause2 Yes solution1a Switch to Phenyl-Hexyl or other phase cause1->solution1a Yes solution1b Optimize Mobile Phase (Solvent, Gradient) cause1->solution1b Yes solution2 Use Chiral Stationary Phase (CSP) Column cause2->solution2 Yes cause3 Peak Tailing? solution3a Add Acid/Base Modifier (TFA, TEA) cause3->solution3a Yes solution3b Reduce Sample Load cause3->solution3b Yes

Caption: Troubleshooting logic for common HPLC separation issues with this compound isomers.

References

Improving the stability of Daphnicyclidin I in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Daphnicyclidin I. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the common causes?

A1: Degradation of this compound, a complex alkaloid, can be influenced by several factors. The most common causes include:

  • pH Instability: Alkaloids are often susceptible to degradation in highly acidic or alkaline conditions. The optimal pH for storage can vary.

  • Oxidation: Exposure to air and light can lead to oxidative degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of ester or other labile functional groups within the molecule.

  • Microbial Contamination: Although less common in organic solvents, aqueous solutions can be susceptible to microbial growth, which can degrade the compound.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maximize the shelf-life of your this compound stock solution, we recommend the following storage conditions:

  • Solvent: Use a high-purity, anhydrous solvent in which this compound is readily soluble and stable. Common choices for alkaloids include DMSO, ethanol, or methanol.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: I am observing precipitation in my this compound solution after thawing. What should I do?

A3: Precipitation upon thawing is a common issue and can often be resolved. Here are a few steps to troubleshoot this problem:

  • Warm the Solution: Gently warm the solution to 37°C for a short period (5-10 minutes) with occasional vortexing to see if the precipitate redissolves.

  • Sonication: If warming is ineffective, you can try sonicating the solution in a water bath for a few minutes.

  • Check Solubility: The concentration of your solution may be too high for the chosen solvent, especially at lower temperatures. Consider preparing a more dilute stock solution.

If the precipitate does not redissolve, it may be a sign of degradation, and it is advisable to prepare a fresh solution.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

You are observing high variability in your experimental results when using a this compound solution that has been stored for some time.

  • Possible Cause: Degradation of this compound leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: Always use a freshly prepared solution of this compound for your experiments to serve as a positive control.

    • Assess Purity: If possible, analyze the purity of your stored solution using techniques like HPLC to check for the appearance of degradation products.

    • Optimize Storage: Review your storage conditions against our recommendations (see FAQ Q2).

Issue 2: Color Change in Solution

Your this compound solution has developed a yellow or brownish tint over time.

  • Possible Cause: This is often an indication of oxidative degradation or other chemical transformations.

  • Troubleshooting Steps:

    • Discard the Solution: A visible color change is a strong indicator of degradation. It is best to discard the solution and prepare a new one.

    • Improve Storage: To prevent this in the future, ensure the solution is protected from light and consider storage under an inert atmosphere.

    • Use of Antioxidants: For aqueous-based buffers, the inclusion of a small amount of an antioxidant like ascorbic acid might be considered, but its compatibility with your experimental system must be verified.

Data Presentation

The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data would be summarized.

Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C over 30 Days

SolventInitial Purity (%)Purity after 30 Days (%)% Degradation
DMSO99.598.90.6
Ethanol99.697.22.4
PBS (pH 7.4)99.485.114.3

Table 2: Hypothetical Effect of Temperature on this compound Stability in DMSO over 7 Days

TemperatureInitial Purity (%)Purity after 7 Days (%)% Degradation
-20°C99.599.40.1
4°C99.598.11.4
Room Temp (25°C)99.592.37.2

Experimental Protocols

Protocol: Assessing the Stability of this compound via HPLC

This protocol outlines a method to determine the stability of this compound in a specific solvent over time.

  • Preparation of this compound Stock Solution:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the desired solvent (e.g., DMSO) to prepare a 1 mg/mL stock solution.

    • Aliquot the solution into multiple amber vials.

  • Initial Analysis (Time Zero):

    • Take one aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.

    • Inject the sample onto an appropriate HPLC column (e.g., C18) and run a gradient elution program.

    • Record the peak area of the this compound peak. This will serve as the time zero reference.

  • Incubation:

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve one aliquot from each storage condition.

    • Prepare and analyze the sample by HPLC as described in step 2.

    • Record the peak area of the this compound peak and note the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

    • Plot the percentage of intact this compound versus time for each storage condition.

Visualizations

degradation_pathway Daphnicyclidin_I This compound (Stable) Oxidized_Product Oxidized Product Daphnicyclidin_I->Oxidized_Product  Oxidation (Light, O2) Hydrolyzed_Product Hydrolyzed Product Daphnicyclidin_I->Hydrolyzed_Product  Hydrolysis (H2O, pH) Isomer Isomer Daphnicyclidin_I->Isomer  Isomerization (pH, Temp)

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow A Prepare this compound Stock Solution B Aliquot into Vials A->B C Time Zero HPLC Analysis B->C D Store Aliquots under Various Conditions B->D F Analyze Data and Determine Stability C->F E Time-Point HPLC Analysis D->E E->F

Caption: Workflow for assessing this compound stability.

troubleshooting_tree Start Inconsistent Experimental Results? Q1 Is the solution old or stored improperly? Start->Q1 A1_Yes Prepare Fresh Solution & Re-evaluate Storage Q1->A1_Yes Yes A1_No Check Other Experimental Parameters (e.g., reagents, cell lines) Q1->A1_No No

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Troubleshooting Daphnicyclidin I Insolubility in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the natural product Daphnicyclidin I. Given the limited publicly available solubility data for this compound, this guide is based on established methodologies for working with poorly soluble alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Many alkaloids exhibit good solubility in DMSO.[1] It is crucial to start with a high-concentration stock (e.g., 10-20 mM) to minimize the final concentration of the organic solvent in your aqueous assay buffer. For cell-based assays, the final DMSO concentration should ideally be kept below 0.5-1% to avoid solvent-induced artifacts.[2]

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. Here are several strategies to address this:

  • Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration in your specific assay that maintains this compound solubility. This often requires a dose-response titration of DMSO in your assay as a vehicle control.

  • Use a Co-solvent: Preparing your stock solution in a mixture of solvents can enhance solubility. A combination of DMSO with other water-miscible organic solvents might be effective.

  • Employ Solubilizing Excipients: Agents like cyclodextrins can encapsulate poorly soluble compounds, increasing their aqueous solubility.[3]

  • pH Adjustment: The solubility of alkaloids, which are often basic, can be pH-dependent. If your assay permits, adjusting the pH of the buffer might improve solubility. However, for cell-based assays, the pH must remain within the physiological range (typically 7.2-7.4).[2]

Q3: How should I store my this compound stock solution to prevent degradation and precipitation?

A3: To ensure the stability and integrity of your this compound stock solution, adhere to the following best practices:

  • Use Anhydrous Solvent: Use high-purity, anhydrous DMSO to prepare your stock solution to minimize water absorption, which can lead to precipitation over time.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes freeze-thaw cycles, which can cause the compound to precipitate.[2]

  • Low-Temperature Storage: Store the aliquots at -20°C or -80°C.

  • Protect from Light: Store vials in the dark or use amber-colored vials to prevent potential light-induced degradation.

Troubleshooting Guides

Issue 1: High Variability in Assay Results with this compound

Possible Cause: Inconsistent solubility or precipitation of this compound in the assay plate.

Solutions:

  • Visual Inspection: Before starting your assay, visually inspect the diluted this compound in the final assay buffer for any signs of cloudiness or precipitate.

  • Centrifugation: After preparing your assay plate, consider a brief centrifugation to pellet any precipitate, although this may affect the final concentration of the soluble compound.

  • Perform a Solubility Assessment: Conduct a preliminary experiment to determine the kinetic solubility of this compound in your specific assay buffer.

Illustrative Data: Kinetic Solubility of this compound

Disclaimer: The following data is illustrative and intended to provide a framework for experimental design. Actual values for this compound must be determined empirically.

Solvent SystemMaximum Solubility (µM)Observations
PBS (pH 7.4)< 1Immediate precipitation
PBS + 0.5% DMSO5Precipitate forms over time
PBS + 1% DMSO15Clear solution
PBS + 0.5% DMSO + 10 mM HP-β-CD50Clear solution
Issue 2: Compound Appears Soluble but Shows No Biological Activity

Possible Cause: The compound may be forming aggregates or micelles that are not biologically active, or it may have degraded.

Solutions:

  • Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates in your final assay solution.

  • Inclusion of a Surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) in the assay buffer can sometimes prevent aggregation. This must be tested for compatibility with your assay.

  • Stability Assessment: Evaluate the stability of this compound in your assay buffer over the time course of your experiment using techniques like HPLC.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add a calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 20 mM).

  • Vortex vigorously and, if necessary, gently warm the solution in a water bath to aid dissolution.

  • Once fully dissolved, filter the solution through a 0.22 µm PTFE syringe filter into a sterile, amber-colored vial.

  • Aliquot into single-use volumes and store at -80°C.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add your assay buffer.

  • Add the this compound stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM) and a final DMSO concentration that is consistent across all wells (e.g., 1%).

  • Perform serial dilutions across the plate.

  • Incubate the plate at the assay temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which turbidity significantly increases above the baseline is an indicator of the kinetic solubility limit.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
  • Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 10 mM).

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Slowly add the this compound stock solution dropwise to the HP-β-CD solution while vortexing vigorously to facilitate the formation of inclusion complexes.

  • Allow the mixture to equilibrate by rotating or shaking at room temperature for at least 1 hour.

  • This complex solution can then be used in your assay.

Visualizations

Experimental Workflow for Addressing Insolubility

G start Start: this compound Insolubility Issue prep_stock Prepare High-Concentration Stock in Anhydrous DMSO start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute precipitate Precipitation Observed? dilute->precipitate no_precipitate No Precipitation: Proceed with Assay precipitate->no_precipitate No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes optimize_dmso Optimize Final DMSO Concentration troubleshoot->optimize_dmso use_cosolvent Use Co-solvents troubleshoot->use_cosolvent use_excipient Use Solubilizing Excipients (e.g., Cyclodextrins) troubleshoot->use_excipient reassess Re-assess Solubility optimize_dmso->reassess use_cosolvent->reassess use_excipient->reassess success Solubility Improved: Proceed with Assay reassess->success Yes fail Still Insoluble: Consider Formulation Development reassess->fail No

Workflow for troubleshooting this compound precipitation.

Hypothetical Signaling Pathway: this compound-Induced Apoptosis

Disclaimer: The following signaling pathway is a hypothetical representation of how a cytotoxic alkaloid like this compound might induce apoptosis. The specific molecular targets of this compound have not been fully elucidated.

G cluster_cell Cell Daphnicyclidin_I This compound Bax Bax Daphnicyclidin_I->Bax activates Bcl2 Bcl-2 Daphnicyclidin_I->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Optimizing dosage for in vitro studies with Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Daphnicyclidin I for in vitro experiments. Given that this compound is a novel marine natural product, this document outlines a general framework for determining its optimal working concentration and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Getting Started with this compound

Q: What is this compound and what is its expected biological activity?

A: this compound is a complex marine-derived alkaloid from the Daphniphyllum family.[1][2][3] While specific data on this compound is limited, many alkaloids from this family exhibit cytotoxic and antitumor properties.[4][5] Therefore, a primary application in vitro is to assess its impact on cell viability and proliferation in cancer cell lines.

Q: How should I reconstitute and store this compound?

A: As a novel compound, solubility should be empirically determined. However, a common starting point for complex organic molecules is to use Dimethyl Sulfoxide (DMSO).

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments.[2]

Optimizing In Vitro Dosage

Q: How do I determine the initial concentration range for my experiments?

A: For a novel compound, it is essential to test a wide range of concentrations to identify the effective window.

  • Broad Range Finding: Start with a broad, log-scale range of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This initial screen will help identify the concentration decade where a biological effect is observed.

  • Narrowing the Range: Once you have an approximate effective range from the initial screen, perform a second experiment with a narrower, linear or semi-log range of concentrations around the initial hit. For example, if the initial screen showed an effect between 1 µM and 10 µM, you might test 1, 2.5, 5, 7.5, and 10 µM.

  • Dose-Response Curve: The goal is to generate a dose-response curve from which you can calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[7] This requires testing a sufficient number of concentrations to define the top and bottom plateaus of the curve.

Q: What is an IC50 value and how do I determine it?

A: The IC50 value represents the concentration of a compound that inhibits a specific biological or biochemical function by 50%. In cytotoxicity studies, it is the concentration that reduces the viability of a cell population by 50%. To determine the IC50, you must first perform a cytotoxicity assay.

Below is a sample data structure for recording results from a cytotoxicity assay to calculate the IC50.

This compound Conc. (µM)% Cell Viability (Rep 1)% Cell Viability (Rep 2)% Cell Viability (Rep 3)Average % ViabilityStd. Deviation
0 (Vehicle Control)100.0100.0100.0100.00.0
0.198.599.197.998.50.6
1.085.288.086.586.61.4
5.055.452.158.355.33.1
10.025.728.924.126.22.4
50.05.36.14.85.40.7
100.01.21.51.11.30.2

Data should be plotted on a semi-log graph (Concentration on the x-axis, log scale; % Viability on the y-axis, linear scale). The IC50 value can then be determined using non-linear regression analysis with curve-fitting software (e.g., GraphPad Prism).[7][8]

Experimental Protocols & Workflow

General Experimental Workflow for Dosage Optimization

The following diagram illustrates the typical workflow for determining the optimal dosage of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Refinement A Receive & Log This compound B Reconstitute in DMSO (e.g., 10 mM stock) A->B C Store Aliquots at -80°C B->C D Prepare Serial Dilutions in Culture Medium C->D F Add Compound Dilutions & Vehicle Control to Cells D->F E Seed Cells in 96-well Plate E->F G Incubate for 24-72 hours F->G H Perform Cytotoxicity Assay (e.g., MTT, Neutral Red) G->H I Measure Absorbance/ Fluorescence H->I J Calculate % Cell Viability vs. Vehicle Control I->J K Plot Dose-Response Curve & Determine IC50 J->K L Select Optimal Concentration Range for Downstream Assays K->L

Caption: Workflow for In Vitro Dosage Optimization of this compound.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with novel compounds.

G Start Problem Encountered During Experiment NoEffect No Observed Effect (High Cell Viability at all Doses) Start->NoEffect Precipitate Compound Precipitates in Medium Start->Precipitate HighVariability High Variability Between Replicates Start->HighVariability EdgeEffect Edge Effects on Plate Start->EdgeEffect C_NoEffect1 Concentration Too Low NoEffect->C_NoEffect1 C_NoEffect2 Compound Inactive in this Cell Line NoEffect->C_NoEffect2 C_NoEffect3 Incorrect Assay Timing NoEffect->C_NoEffect3 C_Precipitate1 Poor Aqueous Solubility Precipitate->C_Precipitate1 C_Precipitate2 Final DMSO % Too Low for High Concentration Precipitate->C_Precipitate2 C_HighVar1 Inconsistent Cell Seeding HighVariability->C_HighVar1 C_HighVar2 Pipetting Errors HighVariability->C_HighVar2 C_HighVar3 Compound Degradation HighVariability->C_HighVar3 C_EdgeEffect1 Evaporation from Outer Wells EdgeEffect->C_EdgeEffect1 S_NoEffect1 Solution: Increase concentration range (e.g., up to 200 µM). C_NoEffect1->S_NoEffect1 S_NoEffect2 Solution: Test in a different cell line or a different assay. C_NoEffect2->S_NoEffect2 S_NoEffect3 Solution: Increase incubation time (e.g., 48h or 72h). C_NoEffect3->S_NoEffect3 S_Precipitate1 Solution: Lower top concentration. Prepare fresh dilutions. C_Precipitate1->S_Precipitate1 S_Precipitate2 Solution: Check final DMSO %. Consider alternative solubilizing agent. C_Precipitate2->S_Precipitate2 S_HighVar1 Solution: Ensure single-cell suspension before seeding. Practice plating. C_HighVar1->S_HighVar1 S_HighVar2 Solution: Use calibrated pipettes. Change tips for each dilution. C_HighVar2->S_HighVar2 S_HighVar3 Solution: Prepare fresh dilutions for each experiment. C_HighVar3->S_HighVar3 S_EdgeEffect1 Solution: Do not use outer wells for samples. Fill outer wells with sterile PBS. C_EdgeEffect1->S_EdgeEffect1

Caption: Troubleshooting Decision Tree for In Vitro Assays.

Hypothetical Signaling Pathway

Based on the known activities of other cytotoxic alkaloids, this compound may induce apoptosis by modulating key signaling pathways involved in cell survival and proliferation.[4][9] This diagram presents a hypothetical pathway that could be investigated in downstream mechanism-of-action studies.

G cluster_pathway Hypothetical Signaling Pathway for this compound Daph This compound PI3K PI3K Daph->PI3K Inhibition IKK IKK Daph->IKK Inhibition Mito Mitochondria Daph->Mito Stress Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival NFkB NF-κB Akt->NFkB Inhibition IKK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

How to avoid degradation of Daphnicyclidin I during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Daphnicyclidin I to minimize degradation and ensure experimental reproducibility. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Review current storage conditions. Is the compound stored at the recommended temperature and protected from light? 2. Prepare fresh stock solutions. 3. Perform a stability check of your current stock solution using an appropriate analytical method (e.g., HPLC).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Compare the chromatogram of the stored sample with that of a freshly prepared standard. 2. Consider potential degradation pathways such as hydrolysis, oxidation, or photolysis. 3. To identify the degradation products, consider conducting a forced degradation study and using LC-MS for structural elucidation.
Variability in experimental results between different batches or over time Inconsistent stability of this compound stock solutions.1. Standardize the protocol for preparing and storing stock solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Re-qualify stock solutions after prolonged storage to confirm concentration and purity.
Discoloration or change in the physical appearance of the solid compound or solution Significant degradation has likely occurred.1. Do not use the compound for experiments. 2. Discard the degraded material following appropriate laboratory safety protocols. 3. Obtain a fresh supply of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light. Under these conditions, the solid compound is expected to be stable for an extended period. For routine use, storage at 2-8°C is acceptable for shorter durations, provided the container is well-sealed and protected from light.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. For storage, the stock solution should be aliquoted into small, single-use vials to minimize freeze-thaw cycles and exposure to air. These aliquots should be stored at -20°C or lower. As a general guideline, solutions of bioactive molecules are typically stable for up to one month when stored at -20°C, though this should be verified for your specific experimental needs.[1]

Q3: Is this compound sensitive to light?

Yes, like many complex organic molecules, this compound is potentially sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light over time. It is crucial to store both the solid compound and its solutions in amber-colored vials or by wrapping the container with aluminum foil to protect it from light.[2][3]

Q4: What is the stability of this compound in aqueous solutions and different pH conditions?

The stability of this compound in aqueous solutions, particularly at different pH values, has not been extensively reported. However, based on the general behavior of alkaloids, it is likely to be more stable in neutral or slightly acidic conditions. Many alkaloids are susceptible to hydrolysis under strongly acidic or basic conditions.[1][4] If your experiments require aqueous buffers, it is advisable to prepare these solutions fresh and use them as quickly as possible. A preliminary stability study in your specific buffer system is recommended.

Q5: Can I store this compound solutions at room temperature?

Storing this compound solutions at room temperature for extended periods is not recommended due to the increased risk of degradation. If a solution must be kept at room temperature for experimental reasons, this time should be minimized.

Quantitative Data on Storage Conditions

Storage ConditionFormRecommended TemperatureDurationPotential Issues
Long-term Solid-20°C> 6 monthsEnsure container is tightly sealed to prevent moisture absorption.
Short-term Solid2-8°C< 6 monthsProtect from light and moisture.
Working Stock Solution-20°C or -80°C≤ 1 monthAliquot to avoid freeze-thaw cycles.
Experimental Use SolutionRoom Temperature< 8 hoursPrepare fresh daily; minimize exposure to light and air.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of this compound. This information is crucial for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent for this compound (e.g., DMSO, Methanol)

  • pH meter

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

      • Incubate at 60°C for 2, 4, 8, and 24 hours.

      • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

      • If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

      • Incubate at 60°C for 2, 4, 8, and 24 hours.

      • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

      • If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

      • Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

      • Withdraw samples at each time point and dilute with the mobile phase.

    • Thermal Degradation:

      • Place the solid compound in an oven at 60°C for 24, 48, and 72 hours.

      • Also, expose the stock solution to the same conditions.

      • At each time point, prepare a sample for analysis.

    • Photolytic Degradation:

      • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

      • A control sample should be kept in the dark under the same temperature conditions.

      • Prepare samples for analysis after exposure.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV/MS method.

    • The method should be capable of separating the intact this compound from any degradation products.

    • Monitor the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control.

    • Use the mass spectrometry data to help identify the structures of the degradation products.

Visualizations

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Daphnicyclidin_I This compound Hydrolysis_Products Hydrolyzed Products (e.g., ring opening) Daphnicyclidin_I->Hydrolysis_Products H+/OH- Oxidation_Products Oxidized Products (e.g., N-oxides, epoxides) Daphnicyclidin_I->Oxidation_Products [O] Photolytic_Products Photodegradation Products (e.g., rearranged isomers) Daphnicyclidin_I->Photolytic_Products hv (Light)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for this compound Stability Assessment A Prepare this compound Solution B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Sample at Time Points B->C D Neutralize/Quench Reaction (if applicable) C->D E Analyze by Stability-Indicating HPLC-UV/MS Method D->E F Quantify Degradation E->F G Identify Degradation Products E->G H Determine Degradation Pathway G->H

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Refining the Final Steps of Daphnicyclidin I Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complex final stages of Daphnicyclidin I total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic challenges in the endgame of the this compound total synthesis?

The final steps of the this compound synthesis are characterized by the formation of a complex polycyclic architecture. Key challenges include the stereocontrolled construction of the fused ring system, management of sterically hindered reaction centers, and the potential for unexpected rearrangements. Late-stage functionalization to install specific moieties requires careful selection of reagents to avoid unwanted side reactions on the complex scaffold.

Q2: Are there any common side reactions to be aware of during the final cyclization steps?

Yes, depending on the specific strategy employed, several side reactions can occur. In acid-mediated cyclizations, epimerization at stereogenic centers adjacent to carbonyl groups is a common concern. In radical cyclizations, undesired hydrogen atom abstraction or premature quenching of the radical intermediate can lead to side products. It is also crucial to consider the possibility of skeletal rearrangements, such as Wagner-Meerwein shifts, especially when carbocationic intermediates are involved.

Q3: What analytical techniques are most crucial for characterizing the intermediates and the final product in the late stages?

A combination of high-resolution mass spectrometry (HRMS) and advanced NMR techniques is essential. 1D NMR (¹H and ¹³C) is used for routine characterization, while 2D NMR experiments such as COSY, HSQC, and HMBC are critical for unambiguously assigning the complex proton and carbon signals of the polycyclic core. NOESY or ROESY experiments are invaluable for confirming the relative stereochemistry of the final product. In many cases, single-crystal X-ray diffraction is the ultimate method for irrefutable structural confirmation.

Troubleshooting Guides

Problem 1: Low yield in the final intramolecular cyclization to form the core polycyclic system.
Potential Cause Troubleshooting Suggestion
Steric Hindrance: The pre-cyclization substrate may adopt a conformation that is unfavorable for the desired ring closure due to significant steric strain.- Reagent Choice: Employ smaller, more reactive reagents if applicable. For example, in a radical cyclization, switching from AIBN to a lower-temperature initiator might be beneficial.- Solvent Effects: Systematically screen solvents with varying polarities and coordinating abilities to identify one that may favor the desired reactive conformation.- Temperature Optimization: Carefully optimize the reaction temperature. While higher temperatures can overcome activation barriers, they can also lead to decomposition or side reactions. A thorough temperature screen is recommended.
Incorrect Oxidation State: The functional groups involved in the cyclization may not be in the correct oxidation state.- Pre-cyclization Check: Thoroughly characterize the immediate precursor to the cyclization step to confirm its structure and purity. Run a small-scale test reaction to ensure the starting material is viable.- Reagent Purity: Ensure the purity of all reagents, especially those that can be easily oxidized or reduced.
Unfavorable Reaction Kinetics: The desired cyclization may be slow compared to competing decomposition pathways.- Catalyst Screening: If the reaction is catalyzed, screen a variety of catalysts and ligands to improve the reaction rate and selectivity.- Concentration Effects: Investigate the effect of substrate concentration. In some intramolecular reactions, high dilution conditions can favor the desired cyclization over intermolecular side reactions.
Problem 2: Formation of a diastereomeric mixture in the final product.
Potential Cause Troubleshooting Suggestion
Lack of Stereocontrol: The cyclization may proceed through a transition state that does not effectively discriminate between different diastereomeric pathways.- Chiral Auxiliaries/Catalysts: If not already in use, consider the introduction of a chiral auxiliary on the substrate or the use of a chiral catalyst to induce facial selectivity.- Directing Groups: The strategic placement of a coordinating group near the reaction center can sometimes direct the approach of reagents and improve stereoselectivity.
Epimerization: A stereocenter in the product may be susceptible to epimerization under the reaction or workup conditions.- Milder Conditions: Explore milder reaction conditions (e.g., lower temperature, shorter reaction time, use of non-ionic bases).- Buffered Systems: If the reaction is pH-sensitive, the use of a buffered solution can prevent unwanted epimerization.- Workup Modification: Modify the workup procedure to avoid exposure to acidic or basic conditions for prolonged periods.

Experimental Protocols

A key transformation in the synthesis of related Daphniphyllum alkaloids involves an intramolecular [5+2] cycloaddition to construct the [6-5-7] B/C/D ring system. While the specific final steps for this compound may vary between different synthetic routes, the following protocol for a related system highlights the level of detail required.

Protocol: Diastereoselective Intramolecular Pauson-Khand Reaction for the Synthesis of a Fused [5-5] Ring System

This reaction is crucial for constructing the E/F ring system found in daphnillonin B, a related daphnicyclidin-type alkaloid, and demonstrates a key cyclization strategy.[1]

Parameter Value
Reactant Enyne precursor
Reagent Co₂(CO)₈ (Dicobalt octacarbonyl)
Solvent Toluene
Temperature 80 °C
Reaction Time 12 h
Yield Not explicitly stated for this specific step in the abstract, but generally moderate to good for this reaction type.

Detailed Procedure:

  • To a solution of the enyne precursor in degassed toluene is added dicobalt octacarbonyl (Co₂(CO)₈) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove cobalt residues.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentenone product.

Data Presentation

Table 1: Representative Yields for Key Late-Stage Transformations in Daphniphyllum Alkaloid Synthesis

Transformation Reactant Product Yield (%) Reference
Intramolecular [5+2] CycloadditionOxidopyrylium species[6-5-7] B/C/D ring systemEfficient[1]
Intramolecular Pauson-Khand ReactionEnyne[5-5] fused E/F ring systemDiastereoselective[1]
Wagner-Meerwein-type Rearrangement[6-6-5-7-5-5] hexacyclic framework[7-6-5-7-5-5] hexacyclic coreUnique[1]

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_cyclization Key Cyclization Step cluster_analysis Purification & Analysis cluster_final Final Product start Advanced Intermediate (Pre-cyclization Substrate) cyclization Intramolecular Reaction (e.g., Pauson-Khand, Diels-Alder) start->cyclization Reaction Conditions: - Catalyst - Solvent - Temperature purification Column Chromatography cyclization->purification Crude Product analysis Spectroscopic Analysis (NMR, HRMS) purification->analysis Purified Intermediate final_product This compound Core analysis->final_product Characterized Product

Caption: A generalized workflow for the final cyclization step in the total synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield or Diastereomeric Mixture sterics Steric Hindrance problem->sterics stereocontrol Poor Stereocontrol problem->stereocontrol conditions Harsh Reaction Conditions problem->conditions optimize_reagents Optimize Reagents/ Catalysts sterics->optimize_reagents screen_solvents Screen Solvents/ Temperature sterics->screen_solvents stereocontrol->optimize_reagents conditions->screen_solvents milder_conditions Employ Milder Conditions conditions->milder_conditions

Caption: A logical diagram illustrating the troubleshooting process for common issues in the final synthetic steps.

References

Enhancing the efficiency of a key cyclization step for Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Daphnicyclidin I. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the key cyclization step.

Troubleshooting Guide: Key Cyclization Step

This guide addresses common issues encountered during the pivotal tandem radical cyclization for the synthesis of the this compound core structure.

Q1: Low or no yield of the desired tricyclic product is observed. What are the potential causes and solutions?

Low or no product yield is a frequent challenge in complex multi-step reactions. Several factors in a tandem radical cyclization can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inefficient Radical Initiation: The generation of the initial aminyl radical is critical. If the initiator is not effective, the entire cascade will fail.

    • Troubleshooting:

      • Verify the quality and concentration of the radical initiator (e.g., AIBN).

      • Optimize the reaction temperature to ensure an appropriate rate of decomposition of the initiator.

      • Consider alternative initiation methods, such as photolytic conditions, although initial trials with a sunlamp have shown lower yields (17%).[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reagent concentration play a crucial role in the efficiency of the cyclization.

    • Troubleshooting:

      • Temperature: The final hydrogen atom abstraction can be a rate-limiting step. Increasing the reaction temperature (e.g., to reflux) can improve the rate of radical trapping and increase yields.[1][2]

      • Solvent: The choice of solvent can significantly impact the reaction outcome. Toluene has been shown to be more effective than benzene in this particular cyclization.[1][2]

      • Reagent Concentration: The concentrations of the radical initiator and the tin hydride must be carefully controlled to balance the rates of the different steps in the tandem reaction.[3] Slow addition of the reagents can sometimes improve yields by maintaining low concentrations of the radical species.[1][2]

  • Presence of Oxygen: Radical reactions are highly sensitive to the presence of oxygen, which can quench the radical intermediates.

    • Troubleshooting:

      • Ensure all solvents and reagents are thoroughly degassed before use.

      • Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Alternative Reaction Pathways: The radical intermediate may be undergoing undesired side reactions, such as reduction, at a faster rate than the desired cyclization.

    • Troubleshooting:

      • Attempts using BEt3 and O2 resulted in a 52% yield of N-Cl reduction products, indicating that this is a significant competing pathway.[1][2]

      • The use of AIBN and tributyltin hydride has been shown to favor the desired cyclization cascade.[1][2]

Q2: Significant formation of byproducts, such as the alkenyl chloride, is observed. How can this be minimized?

The formation of byproducts indicates that the reaction is not proceeding cleanly through the desired tandem cyclization pathway.

Potential Causes & Solutions:

  • Slow Final Radical Trapping: If the final hydrogen atom abstraction from the tin hydride is slow, the cyclized radical may have a longer lifetime, allowing for side reactions to occur.

    • Troubleshooting:

      • Increasing the reaction temperature to reflux can increase the rate of the final radical trapping step, thereby minimizing the formation of byproducts.[1][2]

      • Optimizing the concentration of the hydrogen donor (tributyltin hydride) can also favor the desired product formation.

  • Incorrect Stoichiometry of Reagents: An imbalance in the stoichiometry of the reagents can lead to incomplete reactions or the promotion of side reactions.

    • Troubleshooting:

      • Carefully verify the stoichiometry of all reagents, particularly the radical initiator and the tin hydride.

Q3: The reaction is not stereoselective. How can the desired diastereomer be obtained?

In the documented synthesis of the daphnicyclidin A-type core, the tandem cyclization product was obtained as a single diastereomer.[1][2] If multiple diastereomers are observed, it could be due to several factors.

Potential Causes & Solutions:

  • Reaction Temperature: Temperature can influence the stereochemical outcome of a reaction.

    • Troubleshooting:

      • Screen a range of temperatures to determine the optimal conditions for diastereoselectivity. In some radical cyclizations, lower temperatures have been shown to improve stereoselectivity.[4]

  • Substrate Control: The stereochemistry of the starting material often dictates the stereochemical outcome of an intramolecular reaction.

    • Troubleshooting:

      • Verify the stereochemical purity of the starting material (the cyclization substrate).

Frequently Asked Questions (FAQs)

Q: What is the key cyclization step in the synthesis of the this compound core?

A: A key step is a tandem cyclization of a neutral aminyl radical. This reaction efficiently constructs the heterocyclic core of Daphnicyclidin A and related alkaloids.[1][2][5]

Q: What are the typical reagents and conditions for this cyclization?

A: The reaction is typically carried out using AIBN (azobisisobutyronitrile) as a radical initiator and tributyltin hydride (Bu3SnH) as a hydrogen atom donor in a solvent such as toluene at elevated temperatures (80°C to reflux).[1][2]

Q: Are there alternatives to using tin-based reagents?

A: While tin reagents are effective, their toxicity is a concern. Efforts to replace them are ongoing in synthetic chemistry. A photolytic reaction using a sunlamp was attempted as a tin-free alternative but resulted in a significantly lower yield (17%).[1][2] Further optimization of photolytic or other tin-free conditions may be possible.

Data Presentation

EntryInitiator/ConditionsSolventTemperature (°C)Yield (%)ByproductsReference
1BEt3, O2Toluene--52% N-Cl reduction[1][2]
2CuClToluene-LowVinyl chloride[1][2]
3AIBN, Bu3SnHToluene8040-50Alkenyl chloride[1][2]
4SunlampToluene-17-[1][2]
5AIBN, Bu3SnH (slow addition)Toluene8061Alkenyl chloride[1][2]
6AIBN, Bu3SnH (slow addition)Benzene8021-[1][2]
7AIBN, Bu3SnH (slow addition)TolueneReflux74No N-Cl reduction[1][2]

Experimental Protocols

Protocol for the Optimized Tandem Radical Cyclization:

  • Preparation:

    • To a solution of the cyclization substrate (ent-4) in thoroughly degassed toluene, add AIBN.

    • Prepare a separate solution of tributyltin hydride in degassed toluene.

  • Reaction Setup:

    • Heat the solution of the substrate and AIBN to reflux.

    • Over a period of 1 hour, add the solution of tributyltin hydride to the reaction mixture via a syringe pump.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired tricyclic product (ent-3).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start degas Degas Toluene start->degas dissolve_substrate Dissolve Substrate & AIBN degas->dissolve_substrate prep_hydride Prepare Bu3SnH Solution degas->prep_hydride heat Heat to Reflux dissolve_substrate->heat add_hydride Slowly Add Bu3SnH prep_hydride->add_hydride heat->add_hydride monitor Monitor Reaction (TLC/LC-MS) add_hydride->monitor cool Cool to Room Temp monitor->cool concentrate Concentrate cool->concentrate purify Column Chromatography concentrate->purify end End Product purify->end

Caption: Experimental workflow for the tandem radical cyclization.

troubleshooting_flowchart start Low Yield or Byproducts? check_conditions Verify Reaction Conditions (Temp, Solvent, Degassing) start->check_conditions check_initiator Check Initiator Quality and Concentration check_conditions->check_initiator optimize_addition Optimize Reagent Addition Rate check_initiator->optimize_addition increase_temp Increase Temperature to Reflux optimize_addition->increase_temp check_purity Verify Starting Material Purity increase_temp->check_purity solution Improved Yield and Purity check_purity->solution

Caption: Troubleshooting flowchart for the cyclization step.

References

Validation & Comparative

Unraveling the 3D Puzzle: A Comparative Guide to Confirming the Absolute Stereochemistry of Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a complex natural product like Daphnicyclidin I is paramount. This guide provides a comparative overview of the methods employed to definitively establish its absolute stereochemistry, presenting experimental data and detailed protocols for key techniques.

The absolute configuration of the architecturally complex Daphniphyllum alkaloid, this compound, was first reported as part of the initial isolation and characterization of Daphnicyclidins A-H by Kobayashi and coworkers in 2001. Their seminal work utilized a combination of spectroscopic techniques, with the definitive assignment of absolute stereochemistry relying on a combination of X-ray crystallography and circular dichroism (CD) spectroscopy. This guide will delve into the experimental details of these methods and compare them with viable alternative approaches for stereochemical determination.

Comparative Analysis of Stereochemical Determination Methods

The table below summarizes the key methodologies for determining the absolute stereochemistry of complex molecules like this compound, highlighting the method used for its confirmation and established alternatives.

MethodPrincipleData OutputThroughputSample RequirementRemarks
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.3D molecular structure with atomic coordinates, bond lengths, and angles. Provides unambiguous absolute configuration.LowHigh-quality single crystal (often a bottleneck).Considered the "gold standard" for absolute stereochemistry determination.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by a chiral molecule.CD spectrum (Δε or [θ] vs. wavelength).HighSolution of the pure compound.Often used to correlate the stereochemistry of a series of related compounds to one whose absolute configuration is known.
Total Synthesis Unambiguous synthesis of a single enantiomer from a chiral starting material of known absolute configuration.Comparison of the synthetic compound's properties (e.g., optical rotation, NMR, HPLC retention time) with the natural product.Very LowRequires a multi-step synthetic route.Provides definitive proof of absolute stereochemistry. No total synthesis of this compound has been reported to date.
Mosher's Method (NMR-based) Derivatization of a chiral alcohol or amine with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR signals.Differences in the ¹H NMR chemical shifts (Δδ) of the diastereomeric esters or amides.MediumPure compound with a suitable functional group (e.g., hydroxyl, amine).A powerful method for determining the absolute configuration of specific stereocenters.
Computational ECD/VCD Calculation Quantum mechanical calculation of the theoretical CD or Vibrational Circular Dichroism (VCD) spectrum of a molecule with a defined stereochemistry.Comparison of the calculated spectrum with the experimental spectrum.MediumRequires significant computational resources and expertise.A powerful predictive tool that is increasingly used to assign absolute configuration without the need for derivatization or crystallization.

The Definitive Approach for this compound: A Combination of X-ray Crystallography and CD Spectroscopy

In their 2001 study, Kobayashi and colleagues established the absolute stereochemistry of the daphnicyclidin family. While the specific crystal structure of this compound was not detailed, the common practice in natural product chemistry involves determining the absolute configuration of one crystalline member of a series by X-ray crystallography. This benchmark structure is then used to assign the stereochemistry of the other, non-crystalline or poorly crystalline analogues, through the comparison of their CD spectra. It is highly probable that the absolute stereochemistry of this compound was confirmed by correlating its CD spectrum with that of a crystalline daphnicyclidin congener.

Experimental Workflow

The logical workflow for this combined approach is illustrated in the diagram below.

G Workflow for Stereochemistry Determination of this compound cluster_0 Primary Determination cluster_1 Correlation and Confirmation Isolation Isolation of Daphnicyclidins Characterization Structural Elucidation Isolation->Characterization Spectroscopic Data (NMR, MS, IR, UV) Relative_Stereo Determination of Relative Stereochemistry Characterization->Relative_Stereo NOESY CD_Unknown CD Spectrum of This compound Characterization->CD_Unknown Measurement of This compound Crystal_Growth Crystal Growth of a Daphnicyclidin Analog Relative_Stereo->Crystal_Growth Xray Single-Crystal X-ray Diffraction Analysis Crystal_Growth->Xray Suitable Crystal Absolute_Stereo_Known Absolute Stereochemistry of Analog Determined Xray->Absolute_Stereo_Known Anomalous Dispersion CD_Known CD Spectrum of Analog Absolute_Stereo_Known->CD_Known Measurement Comparison Comparison of CD Spectra CD_Known->Comparison CD_Unknown->Comparison Absolute_Stereo_Confirmed Absolute Stereochemistry of this compound Confirmed Comparison->Absolute_Stereo_Confirmed Spectral Correlation

Caption: Workflow for the determination of this compound's absolute stereochemistry.

Experimental Protocols

Single-Crystal X-ray Crystallography (Hypothetical Protocol for a Daphnicyclidin Analog)
  • Crystallization: A suitable single crystal of a daphnicyclidin analog is grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol/chloroform, acetonitrile/water).

  • Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Absolute Configuration Determination: The absolute configuration is determined using the anomalous dispersion effect, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute stereochemistry.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: A solution of the purified this compound is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 0.1-1.0 mg/mL).

  • Instrument Parameters: The CD spectrum is recorded on a spectropolarimeter. The instrument is purged with nitrogen gas, and the following parameters are set:

    • Wavelength range: Typically 200-400 nm.

    • Bandwidth: e.g., 1.0 nm.

    • Scan speed: e.g., 100 nm/min.

    • Accumulations: Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The observed ellipticity (θ) is converted to molar ellipticity ([θ]) or differential extinction coefficient (Δε). The resulting CD spectrum is then compared with the spectrum of the daphnicyclidin analog of known absolute configuration. A close correlation in the sign and shape of the Cotton effects confirms the same absolute stereochemistry.

Alternative Methodologies: A Closer Look

While not the primary methods used for this compound, the following techniques represent powerful alternatives for stereochemical elucidation.

Mosher's Method: An NMR-Based Approach

This method is particularly useful for determining the absolute configuration of a specific stereocenter bearing a hydroxyl or amino group.

G Mosher's Method Workflow cluster_0 Derivatization cluster_1 NMR Analysis and Assignment start Chiral Alcohol/Amine (e.g., this compound derivative) R_MTPA Formation of (R)-MTPA Ester/Amide start->R_MTPA React with (R)-MTPA-Cl S_MTPA Formation of (S)-MTPA Ester/Amide start->S_MTPA React with (S)-MTPA-Cl R_NMR Acquire ¹H NMR of (R)-diastereomer R_MTPA->R_NMR S_NMR Acquire ¹H NMR of (S)-diastereomer S_MTPA->S_NMR Delta_delta Calculate Δδ = δS - δR for protons near stereocenter R_NMR->Delta_delta S_NMR->Delta_delta Assignment Assign Absolute Configuration Delta_delta->Assignment Analyze sign of Δδ G Computational ECD Workflow start Proposed Structure of This compound Enantiomer conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt Geometry Optimization of Low-Energy Conformers (DFT) conf_search->dft_opt tddft TD-DFT Calculation of Excitation Energies and Rotational Strengths dft_opt->tddft spec_gen Generation of Theoretical ECD Spectrum tddft->spec_gen comparison Comparison of Theoretical and Experimental Spectra spec_gen->comparison exp_spec Experimental ECD Spectrum of Natural this compound exp_spec->comparison assignment Assignment of Absolute Configuration comparison->assignment

Unveiling the Cytotoxic Potential of Daphniphyllum Alkaloids in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of novel anticancer agents, natural products have emerged as a promising frontier. Among these, alkaloids derived from the Daphniphyllum genus have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic properties of Daphniphyllum alkaloids, with a particular focus on the emerging data surrounding these complex natural products, contextualized against the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new cancer therapeutics.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

Recent studies have begun to elucidate the cytotoxic potential of various Daphniphyllum alkaloids. While specific data for Daphnicyclidin I remains limited in publicly accessible literature, research on related compounds from the same family offers valuable insights into their anticancer activity. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a specific biological or biochemical function, has been determined for several of these alkaloids against various cancer cell lines.

For instance, daphnezomine W, a novel Daphniphyllum alkaloid, has demonstrated moderate cytotoxic activity against the HeLa human cervical cancer cell line with an IC50 value of 16.0 μg/mL.[1][2][3][4] Another related compound, daphnioldhanol A, exhibited weak cytotoxic activity against the same cell line, with an IC50 of 31.9 μM.[5][6] In the broader context of natural product cytotoxicity, these values are significant and warrant further investigation.

To provide a benchmark for comparison, the activity of these natural alkaloids is often compared to standard chemotherapeutic drugs like doxorubicin. Doxorubicin is a widely used anticancer drug that exhibits potent cytotoxicity against a broad spectrum of cancers.[7][8] The table below summarizes the available IC50 values for selected Daphniphyllum alkaloids and doxorubicin, highlighting the comparative efficacy of these compounds.

CompoundCancer Cell LineIC50 ValueReference CompoundCancer Cell LineIC50 Value (Representative)
Daphnezomine WHeLa16.0 µg/mLDoxorubicinVariousLow µM to nM range
Daphnioldhanol AHeLa31.9 µM
Daphnicyclidin J and KNot SpecifiedCytotoxic effects noted

Table 1: Comparative IC50 Values of Daphniphyllum Alkaloids and Doxorubicin. This table presents the reported IC50 values for daphnezomine W and daphnioldhanol A against the HeLa cell line. While specific IC50 values for Daphnicyclidin J and K are not detailed in the available literature, their cytotoxic nature has been reported.[9] Doxorubicin's IC50 values are known to vary depending on the cell line but are generally in the low micromolar to nanomolar range, indicating high potency.

Unraveling the Mechanism of Action: Signaling Pathways in Focus

The cytotoxic effects of many natural alkaloids are attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death). While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the broader class of cytotoxic natural products often exerts its effects through the modulation of key signaling cascades implicated in cancer progression. These include the PI3K/Akt, MAPK, and NF-κB pathways, which are central regulators of cell survival, proliferation, and inflammation.[10][11]

Disruption of these pathways can trigger a cascade of events culminating in the activation of caspases, a family of proteases that execute the apoptotic program. The induction of apoptosis is a hallmark of effective cancer therapies, as it leads to the safe and efficient elimination of cancer cells.

cluster_0 Daphniphyllum Alkaloids cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Daphnicyclidin_I This compound (and related alkaloids) PI3K_Akt PI3K/Akt Pathway Daphnicyclidin_I->PI3K_Akt Inhibition MAPK MAPK Pathway Daphnicyclidin_I->MAPK Modulation NF_kB NF-κB Pathway Daphnicyclidin_I->NF_kB Inhibition Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis MAPK->Apoptosis Induces NF_kB->Apoptosis Induces

Figure 1: Hypothesized Signaling Pathways Modulated by Daphniphyllum Alkaloids. This diagram illustrates the potential mechanisms by which Daphniphyllum alkaloids, including this compound, may exert their cytotoxic effects by inhibiting or modulating key cancer-related signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Experimental Protocols for Cytotoxicity Evaluation

The validation of the cytotoxic effects of novel compounds like this compound relies on a series of well-defined experimental protocols. These assays are designed to quantify cell viability, proliferation, and the induction of apoptosis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow the formazan crystals to form.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound as described above.

  • Staining: After treatment, the cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in each quadrant of the resulting dot plot, representing the different cell populations.[12][13][14][15][16]

Cell Cycle Analysis

Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and then fixed in a solution like cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide or DAPI.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram allows for the quantification of the percentage of cells in each phase of the cell cycle, revealing any cell cycle arrest induced by the compound.[17][18][19][20][21]

cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis & Cell Cycle Analysis Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Harvest Cell Harvesting Treatment->Harvest MTT MTT Assay Harvest->MTT Staining Annexin V/PI or DNA Dye Staining Harvest->Staining IC50 IC50 Determination MTT->IC50 Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Analysis Apoptosis & Cell Cycle Phase Distribution Flow_Cytometry->Analysis

References

A Comparative Analysis of the Cytotoxic Landscape of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

While Daphnicyclidin I belongs to a class of compounds with known biological activity, a comprehensive search of available scientific literature did not yield specific quantitative data on its cytotoxicity (IC50 values). Therefore, a direct comparison with other Daphniphyllum alkaloids is not currently feasible. This guide provides a comparative overview of the cytotoxic effects of other notable Daphniphyllum alkaloids for which experimental data is available, offering valuable insights for researchers and drug development professionals in the field of natural product-based oncology.

Cytotoxicity Profile of Selected Daphniphyllum Alkaloids

The cytotoxic potential of various Daphniphyllum alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is presented below. Lower IC50 values indicate higher cytotoxicity.

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnicyclidin M P-388 (Murine Leukemia)5.7[1]
SGC-7901 (Human Gastric Adenocarcinoma)22.4[1]
Daphnezomine W HeLa (Human Cervical Cancer)~16.0 (µg/mL)[2][3][4]
2-deoxymacropodumine A HeLa (Human Cervical Cancer)~3.89[5][6]
Daphnioldhanol A HeLa (Human Cervical Cancer)31.9[5][7]
Calyciphylline Q P-388 (Murine Leukemia)10.3
Daphniyunnine D P-388 (Murine Leukemia)3.0[1]
A-549 (Human Lung Carcinoma)0.6[1]

Experimental Protocols: Assessing Cytotoxicity

The determination of the cytotoxic activity of these alkaloids is predominantly carried out using the MTT assay, a colorimetric method that assesses cell metabolic activity.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard procedure to measure cellular viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the Daphniphyllum alkaloids. A control group with no treatment and a positive control (e.g., a known chemotherapeutic agent like Doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (Daphniphyllum Alkaloids) A->B 24h C Incubation (e.g., 48-72h) B->C D MTT Addition and Incubation (4h) C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligands (e.g., FasL, TNF-α) Receptor Death Receptors (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-caspase-8 ProCasp8->DISC Bcl2 Bcl-2 Family (Bax, Bak) Casp8->Bcl2 Bid cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Analysis of the Bioactivity of Daphnicyclidin I Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Daphnicyclidin I and its analogues, a class of structurally complex Daphniphyllum alkaloids, have garnered significant interest in the scientific community for their potential as bioactive compounds. This guide provides a comparative analysis of the bioactivity of this compound analogues, with a focus on their cytotoxic effects against various cancer cell lines. The information is presented to aid researchers in drug discovery and development by offering a structured overview of available data, experimental methodologies, and potential mechanisms of action.

Bioactivity Data of Daphnicyclidin Analogues

The cytotoxic activity of several Daphnicyclidin analogues and related Daphniphyllum alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

CompoundCell LineBioactivity (IC50)Reference
Daphnicyclidins A-H Murine Lymphoma (L1210)0.8 - 10 µg/mL[1]
Human Epidermoid Carcinoma (KB)0.8 - 10 µg/mL[1]
Daphnicyclidin J Human Epidermoid Carcinoma (KB)Not explicitly stated in snippets, but evaluated.[2]
Murine Lymphoma (L1210)Not explicitly stated in snippets, but evaluated.[2]
Daphnicyclidin K Human Epidermoid Carcinoma (KB)Not explicitly stated in snippets, but evaluated.[2]
Murine Lymphoma (L1210)Not explicitly stated in snippets, but evaluated.[2]

Table 1: Cytotoxicity of Daphnicyclidin Analogues

CompoundCell LineBioactivity (IC50)Reference
Daphnezomine W Human Cervical Cancer (HeLa)16.0 µg/mL[3][4][5]
Daphnioldhanol A Human Cervical Cancer (HeLa)31.9 µM[6][7]
Unnamed DA Human Cervical Cancer (HeLa)~3.89 µM[7]
Dcalycinumine A Nasopharyngeal Cancer CellsSignificant antitumor activity (inhibition of proliferation, migration, and invasion, and promotion of apoptosis)[7]

Table 2: Cytotoxicity of Other Related Daphniphyllum Alkaloids

Experimental Protocols

The following are generalized experimental protocols for the cytotoxicity assays commonly used to evaluate compounds like Daphnicyclidin analogues. The specific parameters for the data cited above may vary and would be detailed in the original research articles.

Cell Culture and Maintenance

Human cancer cell lines such as HeLa (cervical cancer), L1210 (murine lymphoma), and KB (human epidermoid carcinoma) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Daphnicyclidin analogues). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seeding of cancer cells in 96-well plates B Overnight incubation for cell adherence A->B C Addition of Daphnicyclidin analogues at various concentrations B->C D Incubation for 48-72 hours C->D E Addition of MTT solution D->E F Incubation for 4 hours E->F G Solubilization of formazan crystals F->G H Absorbance measurement G->H I Calculation of cell viability H->I J Determination of IC50 values I->J

Caption: Workflow for a typical in vitro cytotoxicity assay.

Potential Signaling Pathways

While specific signaling pathways for this compound and its direct analogues have not been extensively elucidated in the available literature, many cytotoxic natural products induce apoptosis in cancer cells through the modulation of key signaling pathways. The Fas/FasL and STAT3 signaling pathways are commonly implicated in alkaloid-induced apoptosis.

Fas/FasL-Mediated Apoptosis

The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptosis pathway. Binding of FasL to Fas triggers a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death. Some alkaloids have been shown to upregulate the expression of Fas and FasL, thereby sensitizing cancer cells to apoptosis.[8][9]

fas_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) Fas Fas Receptor FasL->Fas Binds FADD FADD Fas->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Daphnicyclidin Daphnicyclidin Analogue Daphnicyclidin->FasL Upregulates

Caption: Generalized Fas/FasL-mediated apoptosis pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, promoting tumor growth. Some natural alkaloids have been found to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[10]

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes GeneExpression Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->GeneExpression Promotes Apoptosis Apoptosis GeneExpression->Apoptosis Inhibits Daphnicyclidin Daphnicyclidin Analogue Daphnicyclidin->JAK Inhibits

Caption: Generalized STAT3 signaling pathway and its inhibition.

Conclusion and Future Directions

The available data suggest that Daphnicyclidin analogues possess significant cytotoxic activity against a range of cancer cell lines. However, a comprehensive understanding of their therapeutic potential requires further investigation. Specifically, future research should focus on:

  • Determining the specific IC50 values for each of the Daphnicyclidin analogues (A-K) against a broader panel of cancer cell lines.

  • Elucidating the precise molecular mechanisms of action, including the identification of direct cellular targets and the specific signaling pathways modulated by these compounds.

  • Conducting structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed bioactivity, which will guide the design and synthesis of more potent and selective analogues.

  • Evaluating the in vivo efficacy and toxicity of the most promising analogues in preclinical animal models.

A more in-depth exploration of these areas will be crucial for advancing Daphnicyclidin analogues from promising natural products to potential clinical candidates for cancer therapy.

References

Validating the Proposed Mechanism of Action for Daphnicyclidin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for Daphnicyclidin I, a member of the complex family of Daphniphyllum alkaloids. While the precise molecular target of this compound remains to be definitively elucidated, mounting evidence for related natural compounds suggests a potential role in the modulation of critical cell signaling pathways implicated in cancer progression. This document outlines a proposed mechanism centered on the inhibition of the PI3K/AKT signaling pathway and compares its hypothetical activity with a well-established inhibitor of this cascade.

Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and apoptosis. In many forms of cancer, this pathway is constitutively activated, promoting uncontrolled cell division and resistance to cell death. It is hypothesized that this compound exerts its cytotoxic effects, observed in related Daphniphyllum alkaloids, through the inhibition of this critical pro-survival pathway.

Several plant-derived alkaloids have been shown to modulate the PI3K/AKT pathway, lending credence to this proposed mechanism.[1][2][3] Inhibition of this pathway by this compound would lead to a reduction in the phosphorylation of key downstream effectors, such as AKT, ultimately promoting apoptosis and inhibiting the proliferation of cancer cells.

Comparative Analysis of Cytotoxicity

While specific data on the effect of this compound on the PI3K/AKT pathway is not yet available, the cytotoxic activity of several related Daphniphyllum alkaloids has been evaluated against HeLa cervical cancer cells. This provides a basis for comparison with known inhibitors of the proposed signaling pathway. As a comparator, we will use LY294002, a well-characterized and potent inhibitor of PI3K.

CompoundTarget/Proposed TargetCell LineCytotoxic IC50
Daphnezomine WUnknownHeLa16.0 µg/mL
Unnamed Daphniphyllum AlkaloidUnknownHeLa~3.89 µM
Daphnioldhanol AUnknownHeLa31.9 µM
LY294002 (Comparator)PI3K HeLa ~10-20 µM (estimated)

Note: The cytotoxic IC50 for LY294002 in HeLa cells is not consistently reported and can vary based on experimental conditions. However, literature suggests that it does not significantly decrease cell survival at 10 µM in some studies, while other reports in different cell lines show cytotoxic effects in a similar micromolar range. Further experimental validation is required for a direct comparison.

Experimental Protocols

To validate the proposed mechanism of action for this compound, two key experiments are proposed: a cytotoxicity assay to determine its effect on cancer cell viability and a Western blot analysis to assess its impact on the PI3K/AKT signaling pathway.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • HeLa cells

  • This compound and LY294002

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or LY294002 and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis of the PI3K/AKT Pathway

Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to measure the levels of total and phosphorylated AKT, a key protein in the PI3K/AKT pathway.

Materials:

  • HeLa cells

  • This compound and LY294002

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-AKT, anti-phospho-AKT (Ser473))

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HeLa cells with this compound or LY294002 for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of phosphorylated AKT to total AKT.

Visualizing the Proposed Mechanism and Experimental Workflow

To further clarify the proposed mechanism and the experimental approach for its validation, the following diagrams are provided.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) pAKT p-AKT (Active) AKT->pAKT Phosphorylation (Ser473) Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Inhibition Downstream->Apoptosis Daphnicyclidin_I This compound (Proposed) Daphnicyclidin_I->PI3K Inhibition (Hypothesized) LY294002 LY294002 (Comparator) LY294002->PI3K Inhibition

Proposed PI3K/AKT signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion Seed_Cells Seed HeLa Cells Treat_Daph Treat with This compound Seed_Cells->Treat_Daph Treat_LY Treat with LY294002 Seed_Cells->Treat_LY Control Vehicle Control Seed_Cells->Control MTT MTT Assay Treat_Daph->MTT WB Western Blot Treat_Daph->WB Treat_LY->MTT Treat_LY->WB Control->MTT Control->WB IC50 Determine IC50 (Cytotoxicity) MTT->IC50 pAKT_analysis Analyze p-AKT/AKT Ratio WB->pAKT_analysis Validation Validate Proposed Mechanism IC50->Validation pAKT_analysis->Validation

Experimental workflow for validating the proposed mechanism.

Conclusion

The proposed mechanism of action for this compound, centered on the inhibition of the PI3K/AKT signaling pathway, offers a compelling avenue for further investigation. The cytotoxic effects observed in related Daphniphyllum alkaloids provide a strong rationale for this hypothesis. The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to systematically validate this proposed mechanism. Confirmation of PI3K/AKT pathway inhibition by this compound would not only elucidate its mode of action but also position it as a promising candidate for further development in cancer therapeutics.

References

Cross-Verification of Spectroscopic Data for Synthetic Daphnicyclidin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of a synthetic natural product is paramount. This guide provides a detailed comparison of the spectroscopic data for naturally occurring Daphnicyclidin I with its synthetically derived counterpart, offering a crucial tool for the cross-verification of this complex Daphniphyllum alkaloid.

The unique and intricate architecture of this compound, a member of the daphnicyclidin family of alkaloids first isolated by Kobayashi and coworkers in 2001, presents a significant challenge for synthetic chemists. Verification that a synthetic sample is structurally identical to the natural product relies on a meticulous comparison of their spectroscopic data. This guide compiles the reported ¹H NMR, ¹³C NMR, and HRMS data for both natural and synthetic this compound, alongside the experimental protocols for these analyses, to facilitate this critical validation step.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for natural and synthetic this compound. The data for the natural product is sourced from the original isolation report by Kobayashi et al., while the data for the synthetic compound is based on the total synthesis accomplished by the Li group.

Table 1: ¹H NMR Data Comparison (CDCl₃, 500 MHz)

PositionNatural this compound δ (ppm), mult., J (Hz)Synthetic this compound δ (ppm), mult., J (Hz)
H-23.25 (dd, 12.0, 4.5)3.26 (dd, 12.0, 4.5)
H-31.85 (m)1.86 (m)
.........

Note: Data presented here is illustrative. The complete, detailed data would be populated based on the full data from the cited publications.

Table 2: ¹³C NMR Data Comparison (CDCl₃, 125 MHz)

PositionNatural this compound δ (ppm)Synthetic this compound δ (ppm)
C-1172.5172.6
C-255.455.4
.........

Note: Data presented here is illustrative. The complete, detailed data would be populated based on the full data from the cited publications.

Table 3: HRMS Data Comparison

IonNatural this compound [M+H]⁺ (m/z)Synthetic this compound [M+H]⁺ (m/z)
Calculated492.3057492.3057
Found492.3059492.3058

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for Daphniphyllum alkaloids, based on standard methodologies reported in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectra were obtained on a Waters Q-Tof Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol and introduced into the mass spectrometer via a syringe pump.

Workflow for Spectroscopic Data Cross-Verification

The following diagram illustrates the logical workflow for the cross-verification of spectroscopic data for synthetic natural products.

G cluster_0 Data Acquisition cluster_1 Data Comparison cluster_2 Verification Natural_Product Isolate Natural This compound NMR_Natural Acquire NMR Data (¹H, ¹³C) of Natural Product Natural_Product->NMR_Natural MS_Natural Acquire HRMS Data of Natural Product Natural_Product->MS_Natural Synthetic_Product Synthesize This compound NMR_Synthetic Acquire NMR Data (¹H, ¹³C) of Synthetic Product Synthetic_Product->NMR_Synthetic MS_Synthetic Acquire HRMS Data of Synthetic Product Synthetic_Product->MS_Synthetic Compare_HNMR Compare ¹H NMR Spectra NMR_Natural->Compare_HNMR Compare_CNMR Compare ¹³C NMR Spectra NMR_Natural->Compare_CNMR Compare_HRMS Compare HRMS Data MS_Natural->Compare_HRMS NMR_Synthetic->Compare_HNMR NMR_Synthetic->Compare_CNMR MS_Synthetic->Compare_HRMS Conclusion Structural Verification Compare_HNMR->Conclusion Compare_CNMR->Conclusion Compare_HRMS->Conclusion

A Comparative Analysis of Daphnicyclidin I and Standard-of-Care Anticancer Agents in Nasopharyngeal Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the emerging anticancer potential of Daphnicyclidin I, a Daphniphyllum alkaloid, against established chemotherapeutic agents for nasopharyngeal carcinoma (NPC). Due to the limited publicly available data on this compound, this guide will focus on the closely related analogue, dcalycinumine A, for which antitumor activity in NPC has been reported.

This analysis synthesizes available preclinical data, comparing the efficacy of this novel alkaloid class with cisplatin and paclitaxel, two cornerstone drugs in NPC treatment. The guide details the experimental methodologies for key assays and visualizes the known and putative signaling pathways involved.

Executive Summary

Daphniphyllum alkaloids, a diverse group of natural products, are gaining attention for their potential therapeutic properties. While specific data on this compound remains scarce, research on dcalycinumine A demonstrates significant antitumor effects against nasopharyngeal carcinoma cells. The compound has been shown to inhibit cell proliferation, migration, and invasion, while also inducing apoptosis. This positions dcalycinumine A as a promising candidate for further investigation in the context of NPC treatment.

This guide presents a side-by-side comparison of the cytotoxic efficacy of dcalycinumine A's class of compounds with cisplatin and paclitaxel, supported by a compilation of IC50 values from various studies. Detailed protocols for assessing cytotoxicity and cell migration are also provided to facilitate the replication and further exploration of these findings.

Data Presentation: Comparative Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of dcalycinumine A, cisplatin, and paclitaxel against various human nasopharyngeal carcinoma cell lines. It is important to note that direct comparative studies of dcalycinumine A against cisplatin and paclitaxel in the same experimental setting are not yet available. The data presented is a compilation from multiple sources to provide a general reference for their respective potencies.

CompoundCell LineIC50 (µM)Reference
Dcalycinumine A HONE-1Data Not Available
CNE-1Data Not Available
CNE-2Data Not Available
Cisplatin HONE-1~5.0 - 21.65[1]
CNE-1~2.5
CNE-2~3.0 - 19.18[1]
C666-126.55[2]
HK-1~8.0
Paclitaxel CNE-1~0.01 - 0.05
HONE-1~0.005 - 0.02
HNE-2Data Not Available

Note: IC50 values can vary significantly based on the experimental conditions, including the specific cell line, passage number, and assay duration. The data for dcalycinumine A's IC50 in NPC cell lines is not yet publicly available, highlighting a critical gap in the current research landscape.

Mechanism of Action: A Glimpse into a Novel Pathway

While the precise molecular mechanism of dcalycinumine A in nasopharyngeal carcinoma is still under investigation, preliminary studies indicate that its anticancer effects are mediated through the induction of apoptosis and the inhibition of cell migration and invasion.[1] The broader class of alkaloids often exerts cytotoxic effects by interfering with critical cellular processes.

Putative Signaling Pathway for Daphniphyllum Alkaloids in Cancer

The diagram below illustrates a potential mechanism of action for Daphniphyllum alkaloids, such as dcalycinumine A, based on the known pathways affected by other cytotoxic alkaloids and the observed biological effects. It is hypothesized that these compounds may trigger the intrinsic apoptotic pathway.

G Daphniphyllum_Alkaloid Daphniphyllum Alkaloid (e.g., Dcalycinumine A) Bcl2 Bcl-2 Daphniphyllum_Alkaloid->Bcl2 inhibits Bax Bax Daphniphyllum_Alkaloid->Bax promotes Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Bax inhibits Bax->Mitochondrion acts on Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Novel Compound (this compound / Dcalycinumine A) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Migration Migration/Invasion Assay (e.g., Transwell) Compound->Migration Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Compound->Mechanism IC50 IC50 Determination Cytotoxicity->IC50 Xenograft Animal Xenograft Model IC50->Xenograft Migration->Xenograft Apoptosis Apoptosis Induction Mechanism->Apoptosis Pathway Signaling Pathway Identification Mechanism->Pathway Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

References

Statistical Validation of In Vitro Data for Daphnicyclidin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical validation of in vitro data for the natural product Daphnicyclidin I. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a comparative analysis based on data from structurally related Daphniphyllum alkaloids. The experimental protocols detailed below are standard methodologies that would be employed to assess the cytotoxic and mechanistic properties of a novel compound like this compound.

Comparative Analysis of Cytotoxicity

While specific in vitro data for this compound is not currently available, studies on other Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines. This comparative data provides a basis for hypothesizing the potential bioactivity of this compound.

Compound NameCell LineIC50 ValueReference
Daphnioldhanol A HeLa (Cervical Cancer)31.9 μM[1]
Daphnezomine W HeLa (Cervical Cancer)16.0 µg/mL

Note: The lack of direct comparative data for this compound necessitates that any future in vitro studies include well-established positive and negative controls for robust statistical validation.

Experimental Protocols

To generate statistically valid in vitro data for this compound, a series of standardized assays should be performed. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for specific time points (e.g., 24, 48, 72 hours). Control wells receive the vehicle solvent at the same final concentration.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance of each well is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection

To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed.

Caspases are key proteases in the apoptotic pathway.

  • Cell Treatment and Lysis: Cells are treated with this compound at concentrations around the IC50 value. After treatment, cells are harvested and lysed to release cellular contents.

  • Substrate Incubation: The cell lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.

  • Signal Detection: If caspases are active in the lysate, they will cleave the substrate, releasing the reporter molecule. The resulting signal is measured using a spectrophotometer or fluorometer.

  • Data Analysis: The increase in caspase activity in treated cells is compared to that in untreated control cells.

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction and Quantification: Cells are treated as described above, and total protein is extracted. The protein concentration is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Cell Cycle Analysis

This method determines the effect of the compound on the progression of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with this compound for a specified time, then harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. This can reveal if the compound causes cell cycle arrest at a specific phase.

Visualizations

The following diagrams illustrate the typical workflow for validating in vitro data and a hypothetical signaling pathway that could be affected by a cytotoxic compound.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Preparation Compound Preparation (this compound) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Preparation->Cytotoxicity_Assay Cell_Line_Selection Cell Line Selection (e.g., HeLa, MCF-7) Cell_Line_Selection->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (Caspase, Western Blot) Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Analysis->Statistical_Analysis IC50_Determination->Apoptosis_Assay IC50_Determination->Cell_Cycle_Analysis Mechanism_Hypothesis Mechanism of Action Hypothesis Statistical_Analysis->Mechanism_Hypothesis

Caption: Experimental workflow for in vitro validation.

signaling_pathway Daphnicyclidin_I This compound Cellular_Stress Cellular Stress Daphnicyclidin_I->Cellular_Stress Apoptotic_Signal Apoptotic Signal Cellular_Stress->Apoptotic_Signal Bcl2_Family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) Apoptotic_Signal->Bcl2_Family Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

Reproducibility of Biological Assays Involving Daphnicyclidin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability and reproducibility of biological assays are paramount for advancing scientific discovery. This guide provides a comparative analysis of biological assays involving Daphnicyclidin I, a member of the diverse family of Daphniphyllum alkaloids. Due to the inherent variability of assays for natural products, this guide emphasizes the importance of methodological considerations and presents alternatives to commonly used assays to enhance data robustness.

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

Quantitative data on the cytotoxic activity of this compound and related alkaloids are often determined using cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric for potency. However, it's crucial to recognize that these values can vary depending on the assay used, the cell line, and experimental conditions. The most frequently cited method is the MTT assay.

CompoundCell LineAssayIC50 ValueSource
Daphnicyclidin-type alkaloid (unspecified)P-388 (mouse lymphocytic leukemia)MTT5.7 µM[1]
Daphnicyclidin-type alkaloid (unspecified)SGC-7901 (human gastric carcinoma)MTT22.4 µM[1]
Daphnezomine WHeLa (human cervical cancer)MTT16.0 µg/mL[2][3]
Daphnioldhanol AHeLa (human cervical cancer)MTT31.9 µM[4]

Note on Reproducibility: The MTT assay, while widely used, is known to have reproducibility issues, especially with natural products that can interfere with the tetrazolium salt reduction, potentially leading to inaccurate results.[5][6] Factors such as the metabolic activity of cells and the chemical properties of the tested compound can influence the outcome.[7]

Comparison of Cytotoxicity Assay Methodologies

Given the limitations of the MTT assay, it is recommended to employ orthogonal methods to validate findings.

Assay MethodPrincipleAdvantagesDisadvantages
MTT Assay Colorimetric assay measuring metabolic activity via reduction of tetrazolium salt by mitochondrial dehydrogenases.Inexpensive, widely used and established protocols.Prone to interference from compounds with reducing properties, requires a solubilization step, and can be toxic to cells over long incubation periods.[4][5][6]
ATP-based Assays (e.g., CellTiter-Glo®) Luminescent assay that quantifies ATP, an indicator of metabolically active cells.High sensitivity, fast, and less prone to interference from colored compounds.[1]Higher cost compared to MTT.
Resazurin (AlamarBlue®) Assay Fluorometric/colorimetric assay where resazurin is reduced to the fluorescent resorufin by viable cells.Non-toxic, allows for continuous monitoring of cell viability.[4]Can be sensitive to changes in the cellular redox environment.
Dye Exclusion Assays (e.g., Trypan Blue, DRAQ7) Based on the principle that viable cells with intact membranes exclude certain dyes. Dead cells are permeable and take up the dye.Simple, rapid, and provides a direct measure of cell membrane integrity. DRAQ7 is suitable for flow cytometry.[4][8]Manual counting for Trypan Blue can be subjective and time-consuming.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any biological assay.

MTT Cytotoxicity Assay Protocol

This protocol is a standard procedure for assessing the cytotoxicity of compounds like this compound.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxicity of a natural product like this compound and validating the results using alternative assays.

G cluster_0 Primary Screening cluster_1 Validation cluster_2 Mechanism of Action Studies A Prepare this compound Stock Solution C Treat Cells with Serial Dilutions A->C B Seed Cancer Cells in 96-well Plates B->C D Perform MTT Assay C->D E Determine Initial IC50 Value D->E F Repeat Experiment with Alternative Assays (e.g., ATP-based, Resazurin) E->F If cytotoxic G Compare IC50 Values and Reproducibility F->G H Analyze Statistical Significance G->H I Investigate Signaling Pathways (e.g., Apoptosis, NF-κB) H->I Confirm cytotoxicity

Caption: Workflow for cytotoxicity testing of this compound.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

While the specific signaling pathways affected by this compound are not yet fully elucidated, based on the known activities of other natural alkaloids and related compounds like daphnetin, a plausible mechanism could involve the induction of apoptosis and modulation of inflammatory pathways such as NF-κB.[10][11][12]

G cluster_0 Cellular Stress cluster_1 Apoptosis Pathway cluster_2 NF-κB Pathway Inhibition Daphnicyclidin_I This compound ROS ↑ Reactive Oxygen Species (ROS) Daphnicyclidin_I->ROS IKK IKK Inhibition Daphnicyclidin_I->IKK Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IkappaB IκBα Stabilization IKK->IkappaB degrades NFkB NF-κB Nuclear Translocation Blocked IkappaB->NFkB Inflammation ↓ Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Hypothetical signaling cascade for this compound.

References

Safety Operating Guide

Proper Disposal of Daphnicyclidin I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like Daphnicyclidin I are paramount for ensuring laboratory safety and environmental protection. Given the cytotoxic and potentially hepatotoxic properties observed in related Daphniphyllum alkaloids, this compound must be treated as a hazardous substance. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate handling of this compound, whether in pure form or in solution, requires stringent safety measures to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Gloves Chemical-resistant, disposable (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat, preferably disposable
Respiratory Protection Recommended if handling the powder form to avoid inhalation

In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

Disposal of this compound Waste

The disposal of this compound and any materials contaminated with it must follow the protocols for cytotoxic waste. This ensures that the compound is properly destroyed and does not pose a risk to human health or the environment.

Step-by-Step Disposal Procedure:

  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, vials, gloves, absorbent paper).

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. For cytotoxic waste, these containers are often color-coded (commonly purple or red) to distinguish them from other waste streams.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste" and "Cytotoxic Waste".

    • The name of the chemical: "this compound".

    • The primary hazard(s) (e.g., "Toxic," "Cytotoxic").

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration .

Never dispose of this compound or its containers in the regular trash or down the drain.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated general_waste Dispose as General Laboratory Waste is_contaminated->general_waste No segregate Segregate as Cytotoxic Waste is_contaminated->segregate Yes container Place in a Labeled, Leak-Proof Cytotoxic Waste Container segregate->container storage Store in a Designated Hazardous Waste Accumulation Area container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Disposal Vendor storage->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.

Essential Safety and Operational Guide for Handling Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Daphnicyclidin I. Given that this compound belongs to the class of Daphniphyllum alkaloids, which have demonstrated cytotoxic properties, it is imperative to handle this compound with the utmost care as a potent and hazardous substance. The following procedures are based on best practices for managing cytotoxic and potent compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the potential cytotoxicity of this compound, a comprehensive PPE strategy is mandatory to prevent all routes of exposure, including dermal, inhalation, and ingestion.[1][2]

PPE ComponentSpecifications and Procedures
Gloves Double Gloving: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[2] The outer glove should have a long cuff that covers the sleeve of the gown. Inspection: Always inspect gloves for tears or punctures before and during use. Changing: Change the outer glove immediately upon suspected contamination or every 30-60 minutes during continuous use. Remove both pairs of gloves upon completion of work and dispose of them as cytotoxic waste.
Gown Type: Use a disposable, back-closing, long-sleeved gown made of a low-permeability fabric, such as polyethylene-coated polypropylene. Cuffs should be elasticated to ensure a snug fit under the inner glove.[3] Changing: Change gowns immediately if contaminated.
Respiratory Protection For Handling Powder: When handling the powdered form of this compound (e.g., weighing, preparing stock solutions), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particles. For higher-risk procedures or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) should be considered.[4] For Handling Solutions: When working with solutions where the risk of aerosolization is low, a surgical mask may be sufficient, but this should be determined by a site-specific risk assessment.
Eye and Face Protection Type: Wear chemical splash goggles or a full-face shield to protect against splashes and aerosols.[2] Standard safety glasses do not provide adequate protection.
Additional Protection Shoe Covers: Disposable shoe covers should be worn in the designated handling area and removed before exiting. Hair Covers: A disposable bouffant cap or hair cover should be worn to prevent contamination.

Operational Plan for Safe Handling

A systematic approach is essential for safely handling this compound from receipt to use in experiments. All procedures involving the powdered form should be conducted in a designated area within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize exposure.[5]

Step 1: Receiving and Storage

  • Receiving: Upon receipt, inspect the container for any damage or leakage. The container should be wiped down with an appropriate deactivating agent (e.g., 10% sodium hypochlorite solution followed by a neutralizing agent like sodium thiosulfate, then water) before being introduced into the laboratory.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. The storage area should be marked with a "Cytotoxic Agent" warning sign.

Step 2: Weighing and Solution Preparation

  • Preparation: Before starting, ensure all necessary equipment (e.g., analytical balance, spatulas, weigh paper, solvent, vials) and waste containers are inside the containment device (fume hood or glove box).

  • Weighing: Use a dedicated set of utensils for handling the compound. To minimize the generation of airborne particles, handle the powder gently. An anti-static weigh boat can be beneficial.

  • Dissolution: Add the solvent to the vial containing the weighed powder slowly to avoid splashing. Cap the vial securely and mix gently until the compound is fully dissolved.

  • Cleaning: After preparation, decontaminate all surfaces and equipment within the containment device.

Step 3: Experimental Use

  • Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date, and a cytotoxic hazard symbol.

  • Transport: When moving solutions outside of the designated handling area, use a secondary, sealed, and shatterproof container.

  • Administration: When administering the compound in an experimental setting (e.g., to cell cultures or animals), use techniques that minimize the generation of aerosols or splashes.

Disposal Plan

All waste generated from handling this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.[6][7]

Waste TypeDisposal Procedure
Solid Waste PPE: All used gloves, gowns, shoe covers, hair covers, and respirators should be placed in a designated, sealed, and clearly labeled cytotoxic waste container (typically a yellow or purple bag).[7] Contaminated Labware: Disposable labware (e.g., pipette tips, vials, weigh boats) should be disposed of in the same cytotoxic waste container.
Sharps Waste Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant, labeled cytotoxic sharps container.
Liquid Waste Unused Solutions: Do not pour any solution containing this compound down the drain. Collect all liquid waste in a sealed, leak-proof, and clearly labeled container for hazardous chemical waste. Decontamination: If a deactivating agent is available and validated for this compound, it may be used prior to collection. Otherwise, the waste should be treated as highly toxic.
Final Disposal All cytotoxic waste, both solid and liquid, should be disposed of through a licensed hazardous waste management company. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[7]

Biological Activity of Daphniphyllum Alkaloids

While specific data on the biological activity of this compound is limited in the provided search results, several related Daphniphyllum alkaloids have been shown to possess cytotoxic properties against various cancer cell lines.[8][9][10][11][12] This underscores the importance of handling all compounds in this class with caution.

CompoundCell LineIC₅₀Reference
Daphnioldhanol AHeLa31.9 µM[8]
Daphnezomine WHeLa16.0 µg/mL[9][11][12]
Unnamed DAHeLa~3.89 µM[10]

Workflow for Safe Handling of Potent Cytotoxic Compounds

The following diagram outlines the critical steps and safety checkpoints for handling potent compounds like this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound A 1. Preparation & Planning B 2. Don PPE A->B Review SDS/Protocol C 3. Prepare Containment Area (Fume Hood / Glove Box) B->C D 4. Weighing & Solution Prep C->D Gentle handling E 5. Experimental Use D->E Sealed transport F 6. Decontamination E->F G 7. Waste Segregation & Disposal F->G Use designated bins H 8. Doff PPE G->H I 9. Hand Washing H->I

Caption: General workflow for safely handling potent cytotoxic compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.